molecular formula C8H11ClN2 B099323 2-Methylbenzamidine Hydrochloride CAS No. 18636-98-1

2-Methylbenzamidine Hydrochloride

Cat. No.: B099323
CAS No.: 18636-98-1
M. Wt: 170.64 g/mol
InChI Key: USHZYUPZIKQYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzamidine Hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZYUPZIKQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613395
Record name 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-98-1
Record name Benzenecarboximidamide, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18636-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride (CAS No. 18636-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride, with the Chemical Abstracts Service (CAS) number 18636-98-1, is a synthetic organic compound that serves as a valuable tool in biochemical research and pharmaceutical development.[1] It is structurally an amidine derivative of toluene. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its primary application as a serine protease inhibitor, and a detailed experimental protocol for its characterization and use.

Physicochemical Properties

This compound is a white solid that is typically handled as its hydrochloride salt to improve stability and solubility in aqueous solutions.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 18636-98-1[3]
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol [3]
Appearance White solid[1]
Melting Point 249-250 °C[4]
SMILES Cl.Cc1ccccc1C(N)=N[2]
InChI 1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H[2]
InChI Key USHZYUPZIKQYMI-UHFFFAOYSA-N[2]

Synthesis

Proposed Synthesis of this compound

G cluster_0 Step 1: Imidate Ester Hydrochloride Formation (Pinner Reaction) cluster_1 Step 2: Aminolysis 2-Methylbenzonitrile 2-Methylbenzonitrile Imidate_Ester_HCl Ethyl 2-methylbenzimidate hydrochloride 2-Methylbenzonitrile->Imidate_Ester_HCl Ethanol_HCl Ethanol / HCl (gas) Ethanol_HCl->Imidate_Ester_HCl Imidate_Ester_HCl_2 Ethyl 2-methylbenzimidate hydrochloride 2-Methylbenzamidine_HCl This compound Imidate_Ester_HCl_2->2-Methylbenzamidine_HCl Ammonia Ammonia Ammonia->2-Methylbenzamidine_HCl Ammonium_Chloride Ammonium Chloride (byproduct)

Proposed synthesis of this compound.

Mechanism of Action: Serine Protease Inhibition

This compound is a competitive inhibitor of serine proteases.[1] Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity in cleaving peptide bonds. The inhibitory activity of benzamidine derivatives stems from their structural similarity to the natural substrate, arginine, allowing them to bind to the active site of the enzyme.

The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction mimics the binding of the guanidinium group of an arginine substrate. The aromatic ring of the benzamidine derivative engages in hydrophobic interactions with the side chains of other residues lining the active site. The 2-methyl substituent on the benzene ring can further influence the binding affinity and selectivity through steric and hydrophobic interactions within the S1 pocket.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket S1 Specificity Pocket Asp189 Asp189 2-Methylbenzamidine 2-Methylbenzamidine Amidinium_Group Positively Charged Amidinium Group 2-Methylbenzamidine->Amidinium_Group contains Aromatic_Ring 2-Methylphenyl Ring 2-Methylbenzamidine->Aromatic_Ring contains Amidinium_Group->Asp189 Ionic Interaction Aromatic_Ring->S1_Pocket Hydrophobic Interaction

Interaction of 2-Methylbenzamidine with a serine protease active site.

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of benzamidine hydrochloride and has not been experimentally validated for the 2-methyl derivative.

Materials:

  • 2-Methylbenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the flask and allow it to stand at room temperature for 48 hours. The imidate ester hydrochloride should precipitate as a white solid.

  • Collect the solid by filtration under anhydrous conditions and wash with a small amount of cold, anhydrous diethyl ether.

  • Suspend the imidate ester hydrochloride in anhydrous ethanol.

  • Bubble anhydrous ammonia gas through the suspension with stirring for several hours.

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Evaporate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the purified product.

Serine Protease Inhibition Assay

This is a general protocol to determine the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • This compound stock solution (e.g., in DMSO or buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.

  • In a 96-well microplate, add a fixed amount of trypsin solution to each well.

  • Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a fixed concentration of the BAPNA substrate to each well.

  • Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Plot the initial reaction velocity against the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

G cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Data Analysis Prepare_Inhibitor_Dilutions Prepare serial dilutions of 2-Methylbenzamidine HCl Add_Inhibitor Add inhibitor dilutions to wells Prepare_Inhibitor_Dilutions->Add_Inhibitor Add_Trypsin Add Trypsin to 96-well plate Add_Trypsin->Add_Inhibitor Pre-incubate Pre-incubate (e.g., 15 min at 25°C) Add_Inhibitor->Pre-incubate Add_Substrate Add BAPNA substrate to initiate reaction Pre-incubate->Add_Substrate Measure_Absorbance Monitor absorbance at 405 nm Add_Substrate->Measure_Absorbance Plot_Data Plot initial velocity vs. inhibitor concentration Measure_Absorbance->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Workflow for a serine protease inhibition assay.

Spectroscopic Data

Conclusion

This compound is a valuable research tool for studying the structure and function of serine proteases. Its ability to act as a competitive inhibitor makes it useful for a variety of applications, from basic enzymology to the development of new therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its experimental use. Researchers are encouraged to consult the primary literature for more specific applications and to validate the proposed synthesis and assay conditions for their particular experimental setup.

References

An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzamidine Hydrochloride, a significant compound in biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Pinner reaction, and discusses its primary application as a serine protease inhibitor. The guide includes a summary of its inhibitory effects on key enzymes of the coagulation cascade, supplemented by diagrams to illustrate the synthetic workflow and its mechanism of action. Analytical methodologies for the characterization of this compound are also reviewed.

Introduction

This compound is a small molecule inhibitor belonging to the class of benzamidine derivatives. It is widely recognized for its potent and competitive inhibition of serine proteases, a broad family of enzymes crucial in numerous physiological and pathological processes.[1] Due to this inhibitory activity, this compound serves as a valuable tool in studying enzyme kinetics and has applications in the development of therapeutic agents, particularly in areas such as thrombosis and inflammation. Its utility extends to proteomics research where it is used to prevent the degradation of proteins by serine proteases during extraction and purification.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 170.64 g/mol [2]
Chemical Formula C₈H₁₁ClN₂[2]
Appearance Solid
Melting Point 254 - 264 °C
SMILES String Cl.Cc1ccccc1C(N)=N
InChI Key USHZYUPZIKQYMI-UHFFFAOYSA-N
CAS Number 18636-98-1
Storage Conditions Store at room temperature.

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction.[3][4][5] This reaction transforms a nitrile, in this case, 2-methylbenzonitrile, into an amidine hydrochloride through an intermediate imino ester salt, often referred to as a Pinner salt.

Experimental Protocol: Pinner Reaction

This protocol outlines the synthesis of this compound from 2-methylbenzonitrile.

Materials:

  • 2-Methylbenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Formation of the Imino Ester Hydrochloride (Pinner Salt):

    • In a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents).

    • Cool the mixture in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue the addition of HCl until the solution is saturated and a precipitate of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) begins to form.

    • Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 24-48 hours to ensure complete formation of the Pinner salt.

  • Conversion to this compound:

    • Collect the crystalline Pinner salt by filtration under anhydrous conditions. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

    • Suspend the isolated Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

    • Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the stirred mixture.

    • The Pinner salt will gradually dissolve as it reacts with ammonia, and ammonium chloride will precipitate.

    • Continue the passage of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

  • Isolation and Purification:

    • Remove the precipitated ammonium chloride by filtration.

    • The filtrate contains the desired this compound. Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidinium Salt Formation cluster_2 Step 3: Purification 2-Methylbenzonitrile 2-Methylbenzonitrile Reaction Vessel 1 Reaction Vessel 1 2-Methylbenzonitrile->Reaction Vessel 1 Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Vessel 1 Dry HCl (gas) Dry HCl (gas) Dry HCl (gas)->Reaction Vessel 1 Ice Bath Ethyl 2-methylbenzimidate HCl (Pinner Salt) Ethyl 2-methylbenzimidate HCl (Pinner Salt) Reaction Vessel 1->Ethyl 2-methylbenzimidate HCl (Pinner Salt) 24-48h Reaction Vessel 2 Reaction Vessel 2 Ethyl 2-methylbenzimidate HCl (Pinner Salt)->Reaction Vessel 2 Anhydrous Ammonia (gas) Anhydrous Ammonia (gas) Anhydrous Ammonia (gas)->Reaction Vessel 2 Ice Bath 2-Methylbenzamidine HCl 2-Methylbenzamidine HCl Reaction Vessel 2->2-Methylbenzamidine HCl Filtration Filtration 2-Methylbenzamidine HCl->Filtration Remove NH4Cl Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Caption: Synthetic workflow for this compound via the Pinner reaction.

Mechanism of Action and Biological Activity

The primary biological activity of this compound is the competitive inhibition of serine proteases.[1] These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function. Benzamidine and its derivatives act as substrate analogs, binding to the active site of the enzyme and preventing the binding of the natural substrate.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa.[1] this compound can inhibit these factors, thereby exerting an anticoagulant effect.

The diagram below illustrates the points of inhibition by this compound within the coagulation cascade.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 2-Methylbenzamidine Hydrochloride Inhibitor->Xa Inhibits Inhibitor->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=N bond of the amidine group and the aromatic ring vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound by separating it from any impurities or by-products from the synthesis.

Applications in Research and Drug Development

This compound's role as a serine protease inhibitor makes it a valuable reagent in several areas:

  • Biochemical Research: It is used to study the kinetics and mechanisms of serine proteases.

  • Proteomics: It is included in lysis buffers to prevent protein degradation by endogenous proteases.

  • Drug Discovery: It serves as a lead compound or a research tool in the development of novel anticoagulant and anti-inflammatory drugs.

Conclusion

This compound is a well-characterized serine protease inhibitor with significant applications in both fundamental research and pharmaceutical development. Its synthesis via the Pinner reaction is a classic and effective method. Understanding its physicochemical properties, synthetic route, and mechanism of action is essential for its effective utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

An In-depth Technical Guide on the Core Chemical Properties of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methylbenzamidine Hydrochloride, a compound of significant interest in biochemical research and pharmaceutical development. This document details its physicochemical characteristics, synthesis, purification, and analytical characterization. Furthermore, it explores its biological context as a serine protease inhibitor and the relevant signaling pathways.

Physicochemical Properties

This compound is a white solid at room temperature.[1] A summary of its key quantitative physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Melting Point 249-250 °C[3]
Appearance White solid[1]
Storage Temperature Room Temperature, under inert atmosphere[3]

Synthesis and Purification

The synthesis of this compound can be achieved via the Pinner reaction, a well-established method for converting nitriles to imidates and subsequently to amidines.[4][5][6]

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is adapted from the general Pinner reaction for the synthesis of benzamidines.[7]

Materials:

  • 2-Methylbenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve 2-methylbenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube to protect from atmospheric moisture.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue the gas flow until the solution is saturated and a precipitate of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) begins to form.

  • Seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete formation of the Pinner salt.

  • To the resulting crystalline mass, add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through anhydrous ethanol) at 0 °C.

  • Stir the mixture at room temperature for several hours until the conversion to 2-methylbenzamidine is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 2-methylbenzamidine.

  • Dissolve the crude product in a minimal amount of anhydrous ethanol and bubble dry hydrogen chloride gas through the solution to precipitate this compound.

  • Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

  • Dry the product in a vacuum desiccator over phosphorus pentoxide.

G cluster_synthesis Synthesis Workflow 2-Methylbenzonitrile 2-Methylbenzonitrile Pinner Salt Formation Pinner Salt Formation 2-Methylbenzonitrile->Pinner Salt Formation Anhydrous Ethanol + Dry HCl Anhydrous Ethanol + Dry HCl Anhydrous Ethanol + Dry HCl->Pinner Salt Formation Ammonolysis Ammonolysis Pinner Salt Formation->Ammonolysis Ammonia in Ethanol Ammonia in Ethanol Ammonia in Ethanol->Ammonolysis Crude 2-Methylbenzamidine Crude 2-Methylbenzamidine Ammonolysis->Crude 2-Methylbenzamidine Precipitation Precipitation Crude 2-Methylbenzamidine->Precipitation Dry HCl in Ethanol Dry HCl in Ethanol Dry HCl in Ethanol->Precipitation 2-Methylbenzamidine HCl 2-Methylbenzamidine HCl Precipitation->2-Methylbenzamidine HCl

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Purification by Recrystallization

A general two-solvent recrystallization technique can be employed for the purification of this compound.[8][9][10][11][12]

Materials:

  • Crude this compound

  • Ethanol (Solvent 1)

  • Diethyl Ether (Solvent 2)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • To the cooled solution, add diethyl ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

G cluster_purification Purification Workflow Crude Product Crude Product Dissolve in hot Ethanol Dissolve in hot Ethanol Crude Product->Dissolve in hot Ethanol Hot Filtration Hot Filtration Dissolve in hot Ethanol->Hot Filtration Cool to RT Cool to RT Hot Filtration->Cool to RT Add Diethyl Ether Add Diethyl Ether Cool to RT->Add Diethyl Ether Induce Crystallization Induce Crystallization Add Diethyl Ether->Induce Crystallization Vacuum Filtration Vacuum Filtration Induce Crystallization->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

A general workflow for the purification of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.[13][14][15][16]

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength of approximately 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (DMSO-d6): The spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.3-2.5 ppm, and broad signals for the amidinium protons (-C(=NH₂)NH₂) which may be exchangeable with D₂O.[2][17][18][19]

  • 13C NMR (DMSO-d6): The spectrum would likely display signals for the aromatic carbons between 120-140 ppm, the methyl carbon around 20 ppm, and the amidinium carbon (~165 ppm).[1][3][5][20][21][22][23]

Infrared (IR) Spectroscopy The IR spectrum (KBr pellet) is expected to show characteristic absorption bands:[24][25][26][27][28]

  • N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.

  • C=N stretching: A strong absorption around 1650-1680 cm⁻¹.

  • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-H bending (methyl): Absorptions around 1375 and 1450 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum is expected to show a molecular ion peak corresponding to the free base (m/z 134.19) and fragmentation patterns characteristic of benzamidine derivatives.[4][7][9][29][30][31][32][33] Common fragmentation would involve the loss of ammonia (NH₃) or the methyl group (CH₃).

Biological Context: Serine Protease Inhibition

This compound is known for its role as a serine protease inhibitor.[10] Serine proteases are a class of enzymes that cleave peptide bonds in proteins, in which serine serves as the nucleophilic amino acid at the enzyme's active site.[34][35] These proteases are involved in a multitude of physiological and pathological processes.

Mechanism of Action and Signaling Pathway

One of the key signaling pathways regulated by serine proteases involves the Protease-Activated Receptors (PARs), which are a family of G protein-coupled receptors.[1][8][20][29][36]

Protease-Activated Receptor (PAR) Signaling:

  • A serine protease (e.g., thrombin, trypsin) cleaves the N-terminal extracellular domain of a PAR at a specific site.

  • This cleavage unmasks a new N-terminus, which acts as a "tethered ligand."

  • The tethered ligand binds to the extracellular loops of the same receptor, initiating a conformational change.

  • This conformational change activates downstream G protein signaling cascades (e.g., Gq, G12/13).

  • Activation of these G proteins leads to various cellular responses, including calcium mobilization, activation of protein kinase C (PKC), and Rho-mediated signaling.

2-Methylbenzamidine, as a competitive inhibitor, likely binds to the active site of serine proteases, preventing them from cleaving and activating PARs and other substrates.

G cluster_pathway Protease-Activated Receptor (PAR) Signaling Serine Protease Serine Protease PAR PAR Serine Protease->PAR Cleaves 2-Methylbenzamidine HCl 2-Methylbenzamidine HCl 2-Methylbenzamidine HCl->Serine Protease Inhibits Activated PAR Activated PAR PAR->Activated PAR Cleavage Cleavage G Protein Activation G Protein Activation Activated PAR->G Protein Activation Downstream Signaling Downstream Signaling G Protein Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Inhibition of PAR signaling by this compound.
Experimental Protocol: Serine Protease Inhibition Assay

This is a general protocol to assess the inhibitory activity of this compound against a specific serine protease (e.g., trypsin).[34][37][38][39]

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the serine protease in the assay buffer.

  • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the serine protease solution, and the different concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate to each well.

  • Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Add Substrate->Measure Absorbance/Fluorescence Data Analysis Data Analysis Measure Absorbance/Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

A general workflow for a serine protease inhibition assay.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data specifically for 2-Methylbenzamidine Hydrochloride is limited in publicly available literature. This guide is constructed based on the well-documented mechanism of its parent compound, benzamidine, a classic reversible inhibitor of serine proteases. The principles, pathways, and methodologies described herein are directly applicable and represent the established scientific consensus for this class of compounds.

Executive Summary

This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1] These enzymes play critical roles in physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation, making them key targets for therapeutic intervention. The inhibitory action of benzamidines is mediated by the structural mimicry of the guanidino group of arginine, a canonical substrate for these proteases. This allows the inhibitor to bind to the enzyme's active site, preventing the binding and cleavage of the natural substrate. This guide elucidates this mechanism, presents relevant quantitative data from the parent compound, details common experimental protocols for inhibitor characterization, and provides visual diagrams of the core interactions and workflows.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for the benzamidine class of molecules is reversible, competitive inhibition.[1][2] This mechanism involves the direct binding of the inhibitor to the active site of the serine protease, thereby competing with the endogenous substrate.

The key interaction occurs at the S1 specificity pocket of the protease.[3] Trypsin-like serine proteases, such as trypsin, thrombin, and plasmin, possess a deep S1 pocket containing a negatively charged aspartate residue (Asp189 in trypsin) at its base. This residue is responsible for recognizing and binding the positively charged side chains of arginine or lysine residues on the substrate.

2-Methylbenzamidine, like its parent compound, acts as a substrate analog. Its positively charged amidinium group mimics the guanidinium group of an arginine residue. This allows it to form a strong salt bridge with the aspartate residue in the S1 pocket, effectively occupying the active site.[3] This enzyme-inhibitor complex is stable but reversible. Because the inhibitor and the substrate bind to the same site, their binding is mutually exclusive. An increase in substrate concentration can overcome the inhibition by outcompeting the inhibitor for access to the active site.[4]

G cluster_0 Scenario 1: Normal Enzymatic Reaction cluster_1 Scenario 2: Competitive Inhibition E Serine Protease (Free Active Site) ES Enzyme-Substrate Complex E->ES Binds S Substrate (e.g., Arginine-containing peptide) S->ES ES->E Releases P Cleaved Products ES->P Catalysis E2 Serine Protease (Free Active Site) EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I 2-Methylbenzamidine (Inhibitor) I->EI S2 Substrate S2->E2 Blocked

Figure 1: Competitive Inhibition Mechanism.

Quantitative Analysis of Inhibition

Table 1: Inhibition Constants (Kᵢ) for Benzamidine

Enzyme Target Class Kᵢ Value (µM) Reference
Trypsin Digestion, Proteolysis 35 [5]
Plasmin Fibrinolysis 350 [5]

| Thrombin | Blood Coagulation | 220 |[5] |

Note: Data presented is for the parent compound, benzamidine, and serves as an estimate for the activity of its 2-methyl derivative.

Experimental Protocols for Determining Inhibition Constants

The determination of Kᵢ values for a competitive inhibitor like this compound typically involves steady-state enzyme kinetic assays.

Objective: To determine the inhibition constant (Kᵢ) of a compound against a target serine protease.

Materials:

  • Enzyme: Purified serine protease (e.g., bovine trypsin).

  • Substrate: A chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin).[6]

  • Inhibitor: this compound, dissolved in a suitable buffer (e.g., Tris-HCl).

  • Buffer: Assay buffer appropriate for the enzyme (e.g., 0.1 M Tris-HCl, 20 mM CaCl₂, pH 8.0).[6]

  • Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 410 nm for the p-nitroanilide product of L-BAPNA cleavage).[6]

Methodology:

  • Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Setup:

    • Design a matrix of experiments in a 96-well plate format.

    • Each row will correspond to a fixed concentration of the inhibitor. Include a control row with no inhibitor.

    • Each column will correspond to a different substrate concentration, typically spanning a range from 0.2 to 5 times the known Michaelis constant (Kₘ) of the substrate.

  • Reaction Initiation:

    • To each well, add the assay buffer and the designated concentration of the inhibitor.

    • Add the enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

    • Initiate the reaction by adding the substrate to each well.

  • Data Collection:

    • Immediately begin monitoring the change in absorbance over time using the spectrophotometer. The rate of product formation is directly proportional to the initial velocity (v₀) of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

    • To determine the Kᵢ, the data is typically analyzed using a Dixon plot.[7][8][9] A Dixon plot graphs the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) for multiple fixed substrate concentrations.[8][10]

    • For a competitive inhibitor, the resulting lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[9]

G prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) setup 2. Assay Plate Setup (Matrix of [Inhibitor] and [Substrate]) prep->setup incubate 3. Pre-incubation (Enzyme + Inhibitor) setup->incubate initiate 4. Reaction Initiation (Add Substrate) incubate->initiate measure 5. Kinetic Measurement (Monitor Absorbance vs. Time) initiate->measure calculate 6. Calculate Initial Velocities (v₀) measure->calculate plot 7. Data Analysis: Dixon Plot (Plot 1/v₀ vs. [I]) calculate->plot determine 8. Determine -Kᵢ (Intersection point on x-axis) plot->determine

Figure 2: Experimental Workflow for Kᵢ Determination.

Conclusion

This compound is predicted to function as a reversible, competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in the structural mimicry of arginine, allowing it to bind to the enzyme's S1 active site pocket and block substrate access. While quantitative data for this specific derivative is sparse, the well-characterized inhibitory profile of its parent compound, benzamidine, against enzymes like trypsin, plasmin, and thrombin provides a solid foundation for its potential applications in research and drug development. The experimental protocols outlined here provide a standard framework for the precise characterization of its inhibitory potency.

References

2-Methylbenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer metastasis.[1] Their activity is tightly regulated, and dysregulation can lead to various diseases. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in drug discovery.

This technical guide focuses on 2-Methylbenzamidine Hydrochloride, a competitive inhibitor of serine proteases. While specific quantitative data for the 2-methyl derivative is limited in publicly available literature, this document provides a comprehensive overview based on the well-studied parent compound, benzamidine, and other substituted benzamidine derivatives. The information herein is intended to serve as a valuable resource for researchers designing and conducting experiments involving serine protease inhibition.

Mechanism of Action

Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[2] The amidinium group of the benzamidine moiety mimics the positively charged side chains of natural substrates like arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding event blocks the active site and prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting the enzyme's proteolytic activity. The interaction is reversible, and the potency of inhibition is influenced by the nature and position of substituents on the benzamidine ring.[3][4]

Quantitative Inhibition Data

Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Various Serine Proteases

Serine ProteaseInhibition Constant (Ki)
Trypsin18.4 µM
ThrombinNot specified
PlasminNot specified
Urokinase-type Plasminogen Activator (uPA)Not specified
Factor XaNot specified

Data sourced from studies on benzamidine derivatives.[2]

Table 2: Structure-Activity Relationship Insights for Substituted Benzamidines

Substitution PositionEffect on InhibitionReference
Meta (3-position)Generally well-tolerated, can enhance potency depending on the substituent.[5]
Para (4-position)Often leads to potent inhibitors, with the substituent interacting with secondary binding sites.[3]

This table provides a qualitative summary based on available structure-activity relationship studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of serine protease inhibitors like this compound.

General Protocol for Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol describes a common method for determining the inhibitory activity of a compound by measuring the reduction in the rate of cleavage of a colorimetric substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

  • This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Add an equal volume of the inhibitor dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.

  • Immediately place the microplate in the reader and measure the absorbance kinetically over a set period (e.g., 10-30 minutes).

  • Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the control without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency. For a competitive inhibitor, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, or by performing a full kinetic analysis.[6]

Using the Cheng-Prusoff Equation:

For a competitive inhibitor, the Ki can be calculated from the IC50 using the following formula:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Km is the Michaelis-Menten constant for the substrate with the specific enzyme.

Experimental Workflow for Ki Determination:

G cluster_0 Km Determination cluster_1 IC50 Determination cluster_2 Ki Calculation A Prepare varying substrate concentrations B Measure initial reaction velocities without inhibitor A->B C Plot velocity vs. [S] and fit to Michaelis-Menten equation B->C D Determine Km C->D I Use Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) D->I E Prepare varying inhibitor concentrations F Measure initial reaction velocities at a fixed substrate concentration E->F G Plot % inhibition vs. [I] F->G H Determine IC50 G->H H->I

Caption: Workflow for determining the inhibition constant (Ki).

Signaling Pathways

Serine proteases are key components of various signaling cascades. Inhibition of these proteases can, therefore, have significant downstream effects on cellular processes.

The Coagulation Cascade and Thrombin Signaling

The coagulation cascade is a series of enzymatic reactions involving multiple serine proteases that culminates in the formation of a fibrin clot.[7] Thrombin is a central serine protease in this cascade and also a potent signaling molecule that activates Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells.[8][9] Inhibition of thrombin can disrupt both coagulation and PAR-mediated signaling, which is implicated in inflammation and cell proliferation.[10]

G cluster_0 Coagulation Cascade cluster_1 Thrombin Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleavage & Activation Fibrin Fibrin Clot Fibrinogen->Fibrin G_Protein G-Protein Coupling PAR->G_Protein Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling Inhibitor 2-Methylbenzamidine HCl (or other benzamidine derivatives) Inhibitor->Thrombin

Caption: Inhibition of thrombin affects coagulation and cell signaling.

The Urokinase-Type Plasminogen Activator (uPA) System in Cancer

The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin.[11] Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating cancer cell invasion and metastasis.[12][13] The uPA system, including its receptor uPAR, is a key signaling hub in cancer progression, influencing cell migration, proliferation, and survival.[14][15] Inhibitors targeting uPA are therefore of significant interest in oncology research.

G uPA uPA uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Activation uPAR->Plasminogen Signaling Intracellular Signaling (e.g., FAK, ERK) uPAR->Signaling via Integrins, EGFR Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degradation ECM Degradation ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor 2-Methylbenzamidine HCl (or other benzamidine derivatives) Inhibitor->uPA

Caption: Inhibition of uPA disrupts cancer cell invasion and signaling.

Conclusion

This compound, as a derivative of the well-characterized serine protease inhibitor benzamidine, holds potential as a valuable research tool. While specific quantitative data for this particular compound is sparse, the information provided on related compounds, along with detailed experimental protocols and an overview of relevant signaling pathways, offers a solid foundation for its investigation. Further structure-activity relationship studies on a series of methyl-substituted benzamidines would be beneficial to precisely elucidate the impact of the 2-methyl substitution on inhibitory potency and selectivity. This guide serves as a starting point for researchers aiming to explore the therapeutic potential and biological effects of this compound and similar serine protease inhibitors.

References

An In-depth Technical Guide to the Structure and Properties of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzamidine hydrochloride is a synthetic organic compound of significant interest in biochemical and pharmaceutical research. As a derivative of benzamidine, it is recognized as a competitive inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes detailed experimental protocols, data summaries, and visualizations to support researchers in its application and further development. While experimental data for this specific derivative is limited in publicly available literature, this guide consolidates known information and provides context through data from the parent compound, benzamidine, and related structures.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-methylbenzamidine. The structure consists of a toluene molecule substituted at the 2-position with a carboxamidine group. The presence of the methyl group ortho to the amidine functionality is expected to influence its steric and electronic properties, and consequently, its binding affinity and selectivity towards target enzymes.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 18636-98-1N/A
Molecular Formula C8H11ClN2N/A
Molecular Weight 170.64 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 249-250 °CN/A
Solubility Soluble in water and lower alcohols.N/A
Spectroscopic Data (Predicted)

¹H NMR (Predicted, in D₂O):

  • Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.2-7.6 ppm. The ortho, meta, and para protons will exhibit distinct signals due to the electronic effects of the amidinium and methyl groups.

  • Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm.

  • Amidine Protons (NH₂): A broad singlet that may exchange with D₂O, typically downfield.

¹³C NMR (Predicted, in D₂O):

  • Amidine Carbon (C=N): Expected in the range of δ 165-170 ppm.

  • Aromatic Carbons (C₆H₄): Multiple signals between δ 125-140 ppm. The carbon bearing the amidinium group (C1) and the methyl group (C2) will be distinct from the other four aromatic carbons.

  • Methyl Carbon (CH₃): A signal around δ 20-25 ppm.

Synthesis of this compound

The synthesis of this compound can be achieved through the Pinner reaction, a well-established method for converting nitriles to amidines.[1][2] The proposed synthesis involves two main steps starting from 2-methylbenzonitrile (o-tolunitrile).

dot

synthesis_workflow start 2-Methylbenzonitrile reagents1 Ethanol, HCl (gas) intermediate Ethyl 2-methylbenzimidate hydrochloride (Pinner Salt) reagents1->intermediate Pinner Reaction reagents2 Ammonia in Ethanol product This compound reagents2->product Ammonolysis purification Recrystallization product->purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Pinner Reaction

This protocol is a representative procedure adapted from general methods for the synthesis of benzamidine hydrochlorides.[1][2]

Materials:

  • 2-Methylbenzonitrile (o-tolunitrile)

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (saturated)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution until saturation is achieved (typically indicated by a significant increase in mass).

    • Seal the flask and allow it to stand at 0-4 °C for 24-48 hours, during which time the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.

    • Collect the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to this compound:

    • Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, ammonium chloride will have precipitated. Remove the ammonium chloride by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of serine proteases. These enzymes play a critical role in various biological processes, including blood coagulation, fibrinolysis, inflammation, and digestion.[3][4][5] The amidine group of benzamidine derivatives mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.

Inhibition of Serine Proteases
EnzymeKi for Benzamidine (μM)Reference
Trypsin 35[5]
Plasmin 350[5]
Thrombin 220[5]
Representative Signaling Pathway: The Coagulation Cascade

The blood coagulation cascade is a prime example of a biological pathway heavily reliant on the sequential activation of serine proteases (e.g., thrombin, Factor Xa).[3][4][6] An inhibitor like this compound would interfere with this cascade by blocking the active site of these proteases, thereby exerting an anticoagulant effect.

dot

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 2-Methylbenzamidine Hydrochloride Inhibitor->Thrombin Inhibition

Caption: Inhibition of thrombin in the coagulation cascade.

Experimental Protocols for Activity Assessment

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • This compound stock solution (in buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.

    • In a 96-well plate, add a fixed volume of trypsin solution to each well (except for blanks).

    • Add varying concentrations of the inhibitor to the wells. Include control wells with buffer only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate BAPNA to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

This compound is a valuable tool for researchers in the fields of enzymology and drug discovery. Its role as a serine protease inhibitor makes it relevant for studies on coagulation, inflammation, and other protease-mediated processes. While a comprehensive experimental dataset for this specific compound is not yet available in the public domain, this guide provides a solid foundation based on its chemical structure, established synthesis routes, and data from closely related compounds. The detailed protocols and visualizations herein are intended to facilitate its synthesis, characterization, and application in further research endeavors. Further studies are warranted to fully elucidate its specific inhibitory profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Purity and Appearance of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of 2-Methylbenzamidine Hydrochloride, a key reagent in biochemical research and pharmaceutical development.[1] The document outlines typical specifications, detailed experimental protocols for analysis, and potential impurities, offering valuable insights for quality control and application in sensitive research environments.

Core Specifications

This compound is typically supplied as a white solid with a purity of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1] Key physical and chemical properties are summarized in the table below.

PropertySpecificationReference
Appearance White to off-white solid[1]
Purity (HPLC) ≥ 95%[1]
Melting Point 254 - 264 °C[1]
Molecular Formula C₈H₁₀N₂·HCl[1]
Molecular Weight 170.64 g/mol [1]

Analytical Methodologies for Quality Assessment

Accurate determination of purity and consistent appearance are critical for the reliable application of this compound in research and development. This section details robust experimental protocols for these assessments.

Determination of Appearance

The visual inspection of this compound should be conducted under controlled conditions to ensure consistency and accuracy.

Experimental Protocol: Visual Inspection

  • Sample Preparation: Place a representative sample of the this compound powder on a clean, dry, non-reflective surface.

  • Lighting: Illuminate the sample with a standardized light source, capable of providing consistent and uniform illumination.

  • Observation:

    • Color: Observe the sample against a white background to accurately determine its color. Note any deviations from the expected "white" appearance, such as off-white, yellow, or tan tints.

    • Foreign Particulate Matter: Inspect the sample against both a black and a white background to detect any foreign particles. Note the color, size, and nature (e.g., fibrous, crystalline) of any contaminants.

    • Physical State: Describe the powder's consistency, noting if it is crystalline, amorphous, or a fine powder.

  • Documentation: Record all observations, including the date, analyst, and lot number of the sample.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. The following protocol is a representative method based on the analysis of similar aromatic compounds.

Experimental Protocol: HPLC Purity Analysis

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
Gradient A linear gradient from 5% to 95% Solvent B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 220 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Confirmation by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte.

Experimental Protocol: qNMR Purity Analysis

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Potential Impurities

The manufacturing process of this compound may introduce impurities. A thorough understanding of the synthetic route is essential for identifying potential process-related impurities and degradation products. A common synthesis route involves the conversion of 2-methylbenzonitrile.

Potential Impurities from Synthesis:

  • Starting Material: Unreacted 2-methylbenzonitrile.

  • Intermediates: Incomplete conversion of intermediates, such as the corresponding amidoxime or imino ether.

  • By-products: Formation of dimers or other side-reaction products.

  • Reagents: Residual reagents used in the synthesis.

Workflow and Data Visualization

The following diagrams illustrate the logical workflow for the quality assessment of this compound.

cluster_0 Quality Assessment Workflow start Receive Sample visual Visual Inspection start->visual Initial Check hplc HPLC Purity visual->hplc Appearance OK qnmr qNMR Purity (Optional) hplc->qnmr Discrepancy or Further Validation spec Compare to Specifications hplc->spec Purity Data qnmr->spec release Release for Use spec->release Pass reject Reject spec->reject Fail

Caption: Quality Assessment Workflow for this compound.

cluster_1 Purity Determination Pathway sample 2-Methylbenzamidine Hydrochloride Sample hplc_prep Sample Preparation for HPLC sample->hplc_prep qnmr_prep Sample Preparation for qNMR (with Internal Standard) sample->qnmr_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Chromatographic Data hplc_analysis->hplc_data purity_calc Purity Calculation (Area %) hplc_data->purity_calc final_purity Final Purity Value purity_calc->final_purity qnmr_analysis qNMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_data NMR Spectrum qnmr_analysis->qnmr_data qnmr_purity_calc Purity Calculation (Integral Ratio) qnmr_data->qnmr_purity_calc qnmr_purity_calc->final_purity Confirmation

Caption: Purity Determination Pathway for this compound.

References

2-Methylbenzamidine Hydrochloride: An In-Depth Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the applications of 2-Methylbenzamidine Hydrochloride in the field of biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core mechanism of action as a serine protease inhibitor. It outlines general experimental protocols for its application and explores its potential use in the study of various signaling pathways. In light of the limited availability of specific quantitative data for this compound in public literature, this guide also references the well-established properties of its parent compound, benzamidine, and other derivatives to infer potential applications. All available quantitative data for related compounds is presented in clearly structured tables, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound is a synthetic, small-molecule compound that belongs to the benzamidine class of molecules. Its structure features a benzamidine core with a methyl group at the second position of the phenyl ring. It is typically provided as a hydrochloride salt to improve its solubility in aqueous solutions.

Benzamidine and its derivatives are widely recognized as competitive inhibitors of serine proteases.[1] These enzymes are integral to a wide range of physiological and pathological processes, such as digestion, blood coagulation, fibrinolysis, inflammation, and the progression of cancer.[2][3] The ability of benzamidine derivatives to inhibit these enzymes makes them valuable tools in biochemical research and potential starting points for the discovery of new drugs.

The methyl group at the 2-position of the phenyl ring is anticipated to alter the binding affinity and selectivity of the molecule for various serine proteases when compared to the unsubstituted benzamidine. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of benzamidine derivatives can have a significant impact on their inhibitory potency and specificity.[2][4] However, specific quantitative data for this compound is not extensively available in the current body of scientific literature.

Mechanism of Action: Serine Protease Inhibition

As a competitive inhibitor of serine proteases, 2-Methylbenzamidine functions by reversibly binding to the active site of these enzymes. The catalytic activity of serine proteases is dependent on a "catalytic triad" of amino acid residues, typically serine, histidine, and aspartate, located within the enzyme's active site. The positively charged amidinium group of 2-Methylbenzamidine is thought to mimic the natural substrates of these proteases, enabling it to bind to the active site.

This binding of 2-Methylbenzamidine to the active site of a serine protease physically blocks the natural substrate from binding, thus inhibiting the enzyme's catalytic function. This interaction is reversible, meaning the inhibitor can associate with and dissociate from the enzyme.

The diagram below illustrates the general mechanism of competitive inhibition by a benzamidine derivative.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate Substrate->ES_Complex Binds ES_Complex->Enzyme Releases Products Products ES_Complex->Products Catalyzes Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor 2-Methylbenzamidine Inhibitor->EI_Complex Binds EI_Complex->Enzyme_I Reversible

Caption: Mechanism of competitive inhibition by 2-Methylbenzamidine.

Applications in Biochemical Research

The main use of this compound in biochemical research is as a protease inhibitor. It can be employed in various experimental settings to protect proteins of interest from degradation by endogenous serine proteases.

Protease Inhibition in Protein Purification

When cells are lysed for protein extraction, endogenous proteases are released, which can degrade the target protein. The inclusion of this compound in lysis buffers and purification solutions helps to maintain the integrity of the protein sample. It is frequently used as a component of a "protease inhibitor cocktail" designed to inhibit a wide range of protease classes.

Enzyme Kinetics and Inhibition Studies

2-Methylbenzamidine can serve as a valuable tool for studying the kinetics and mechanisms of serine proteases. Through enzyme inhibition assays, researchers can determine the inhibition constant (Kᵢ) of the compound for a particular protease, which provides information about its potency and selectivity. While specific Kᵢ values for 2-Methylbenzamidine are not widely reported, Table 1 lists the Kᵢ values for its parent compound, benzamidine, against several common serine proteases.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine for Various Serine Proteases

ProteaseKᵢ (µM)
Trypsin16
Thrombin65
Plasmin350

Note: This data is for the unsubstituted benzamidine. The Kᵢ values for 2-Methylbenzamidine may vary.

Investigating Protease-Mediated Signaling Pathways

Serine proteases are involved in numerous signaling pathways. By inhibiting the activity of specific proteases, researchers can examine the downstream consequences and clarify the role of these enzymes in cellular functions. For example, proteases such as thrombin and plasmin are critical components of the blood coagulation cascade. The use of inhibitors like 2-Methylbenzamidine can aid in the detailed study of these complex pathways.

The following is a simplified diagram of a generic protease-activated signaling pathway that can be investigated using an inhibitor such as 2-Methylbenzamidine.

G Protease Protease Cleaved_Protein Cleaved (Active) Protein Protease->Cleaved_Protein Cleaves Substrate_Protein Substrate Protein Substrate_Protein->Cleaved_Protein Downstream_Effector Downstream Effector Cleaved_Protein->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Leads to Inhibitor 2-Methylbenzamidine Inhibitor->Protease Inhibits

Caption: Inhibition of a protease-mediated signaling pathway.

Experimental Protocols

Although specific and validated protocols for this compound are not extensively published, the following general methodologies can be adapted for its effective use. Researchers should always optimize concentrations and conditions for their specific experimental needs.

General Protocol for Inclusion in a Cell Lysis Buffer

This protocol outlines a basic method for using 2-Methylbenzamidine in a cell lysis buffer to prevent protein degradation.

  • Prepare a stock solution: A 100 mM stock solution of this compound should be prepared in sterile, deionized water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). This stock solution should be stored in aliquots at -20°C.

  • Prepare the lysis buffer: The desired lysis buffer (e.g., RIPA buffer, Tris-based buffers) should be prepared according to standard laboratory procedures.

  • Add protease inhibitors: Just before use, add this compound to the lysis buffer to achieve a final concentration of 1-2 mM. It is strongly recommended to also include other protease inhibitors to form a comprehensive cocktail (e.g., PMSF, aprotinin, leupeptin).

  • Cell Lysis: Carry out the standard cell lysis protocol on ice.

  • Protein Quantification: After lysis, proceed with protein quantification and any subsequent downstream applications.

G cluster_0 Preparation cluster_1 Execution cluster_2 Downstream Stock Prepare 100 mM 2-Methylbenzamidine Stock Solution AddInhibitor Add Inhibitor to Lysis Buffer (1-2 mM) Stock->AddInhibitor LysisBuffer Prepare Lysis Buffer LysisBuffer->AddInhibitor Lyse Lyse Cells on Ice AddInhibitor->Lyse CellPellet Cell Pellet CellPellet->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Supernatant Collect Supernatant (Protein Lysate) Centrifuge->Supernatant Quantify Protein Quantification Supernatant->Quantify Analysis Downstream Analysis (e.g., WB, IP) Quantify->Analysis

Caption: Workflow for using 2-Methylbenzamidine in cell lysis.

General Protocol for a Serine Protease Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of 2-Methylbenzamidine on a specific serine protease using a chromogenic substrate.

  • Reagents and Buffers:

    • Purified serine protease of interest.

    • A chromogenic substrate that is specific for the protease.

    • An appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • A stock solution of this compound.

  • Assay Procedure:

    • In a 96-well plate, add a consistent amount of the serine protease to each well.

    • Add a range of concentrations of this compound to the wells. A control well with no inhibitor should be included.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

    • Start the reaction by adding the chromogenic substrate to all wells.

    • Use a plate reader to monitor the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocities (V₀).

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that results in 50% inhibition).

    • Further kinetic analysis, such as Dixon or Lineweaver-Burk plots, can be used to determine the inhibition constant (Kᵢ) and the mode of inhibition.

Drug Development and Therapeutic Potential

The inhibition of specific serine proteases is a significant strategy in the development of treatments for a variety of diseases. For example, inhibitors of thrombin are utilized as anticoagulants, and inhibitors of proteases involved in cancer cell invasion and metastasis are under investigation as potential anti-cancer treatments.

While 2-Methylbenzamidine is primarily used as a research tool, its benzamidine scaffold serves as a common foundation for the design of more potent and selective protease inhibitors. The study of the structure-activity relationships of derivatives like 2-Methylbenzamidine provides crucial information for medicinal chemists in the design of new drug candidates.

Conclusion

This compound is a useful reagent in biochemical research, acting as a competitive inhibitor of serine proteases. Its application in preventing protein degradation during purification and in the study of protease roles in biological pathways is well-founded in principle, although specific quantitative data for this derivative is limited. The general protocols and conceptual frameworks presented in this guide are intended to assist researchers in the effective use of this compound in their experimental work. Further investigation is needed to fully characterize the inhibitory profile of 2-Methylbenzamidine against a wide range of proteases to realize its full potential as a specific tool for biochemical research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2-Methylbenzamidine Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a known inhibitor of serine proteases, making it a valuable compound for biochemical research and pharmaceutical development.[1] Serine proteases play crucial roles in various physiological and pathological processes, including coagulation, inflammation, and cancer. Therefore, in vitro assays to determine the efficacy and specificity of this compound are essential for its characterization and potential therapeutic applications. Additionally, assessing its impact on cell viability is a critical step in preclinical drug development.

These application notes provide detailed protocols for two key in vitro assays: a serine protease inhibition assay to determine the compound's inhibitory activity against a model serine protease (trypsin), and a cell viability assay to assess its cytotoxic effects on a model cancer cell line.

Section 1: Serine Protease Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound against a specific serine protease. The protocol uses trypsin as a model enzyme and a chromogenic substrate for easy detection of enzyme activity.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Trypsin, Substrate, 2-Methylbenzamidine HCl) prep_plate Prepare 96-well plate prep_reagents->prep_plate add_inhibitor Add 2-Methylbenzamidine HCl (or vehicle control) prep_plate->add_inhibitor add_enzyme Add Trypsin Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (BAPNA) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro serine protease inhibition assay.

Experimental Protocol

Materials:

  • This compound (CAS: 18636-98-1)[2]

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Tris-HCl buffer to achieve a range of desired concentrations.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Just before use, dilute to the final working concentration (e.g., 25 µg/mL) in Tris-HCl buffer.

    • Prepare a 1 mM stock solution of BAPNA in DMSO. Dilute to the final working concentration (e.g., 0.5 mM) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of this compound solution to the test wells.

    • Add 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the inhibitor wells) to the control wells.

    • Add 160 µL of the diluted trypsin solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the BAPNA solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

Concentration of 2-Methylbenzamidine HCl (µM)Rate of Reaction (mOD/min)% Inhibition
0 (Control)15.20
112.815.8
59.537.5
107.153.3
254.371.7
502.186.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 2: Cell Viability (Cytotoxicity) Assay

This assay determines the effect of this compound on the viability of a mammalian cell line. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

Signaling Pathway Overview

G compound 2-Methylbenzamidine HCl cell Cancer Cell compound->cell target Potential Cellular Target(s) (e.g., Serine Proteases, IMPDH) cell->target pathway Disruption of Cellular Pathways target->pathway apoptosis Apoptosis pathway->apoptosis necrosis Necrosis pathway->necrosis viability Decreased Cell Viability apoptosis->viability necrosis->viability

Caption: Potential mechanism of cytotoxicity for 2-Methylbenzamidine HCl.

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (DMSO) as controls.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

Concentration of 2-Methylbenzamidine HCl (µM)Absorbance (570 nm)% Cell Viability
0 (Control)0.850100
100.78592.4
250.65076.5
500.43050.6
1000.21525.3
2000.10011.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Disclaimer: These protocols are intended as a guide and may require optimization for specific enzymes, cell lines, and laboratory conditions. It is crucial to include appropriate controls in all experiments. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride, often referred to as benzamidine hydrochloride, is a well-characterized competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] Its ability to reversibly bind to the active site of these enzymes makes it an invaluable tool in enzyme kinetic studies, protein purification to prevent proteolysis, and in protein crystallography to stabilize protein structure.[2] These application notes provide detailed protocols for utilizing this compound to investigate enzyme inhibition kinetics, specifically focusing on trypsin as a model serine protease.

Mechanism of Action

2-Methylbenzamidine acts as a competitive inhibitor.[1][2] It structurally mimics the side chain of arginine, a natural substrate for trypsin, and binds to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, and the inhibitor can be displaced by high concentrations of the substrate.

Quantitative Data: Inhibition Constants (Ki)

The potency of this compound as an inhibitor is quantified by its inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.[3] A lower Ki value indicates a higher affinity and more potent inhibition.

Enzyme TargetInhibitorKᵢ Value (μM)
TrypsinBenzamidine21[4], 35[5]
TryptaseBenzamidine20[4]
uPA (urokinase-type Plasminogen Activator)Benzamidine97[1][4]
Factor XaBenzamidine110[1][4]
ThrombinBenzamidine220[5], 320[4]
tPA (tissue-type Plasminogen Activator)Benzamidine750[4]
PlasminBenzamidine350[5]

Note: The literature often uses "benzamidine" and "benzamidine hydrochloride" interchangeably. The 2-methyl substitution is not always specified, but the data for benzamidine provides a strong reference for the inhibitory potential of its derivatives.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[3]

Materials:

  • Trypsin from bovine pancreas

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate[6][7]

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).[8]

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the substrate (e.g., L-BAPNA) in DMSO.[7]

    • Prepare the assay buffer (Tris-HCl).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.

    • Add the trypsin solution to each well, except for the blank wells.

    • Include control wells with no inhibitor and blank wells with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[3]

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the substrate to all wells. The final substrate concentration should be at or near its Km value.[3]

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide release from L-BAPNA) kinetically over a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).[3][7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol determines the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Experimental Design:

    • Perform a series of kinetic experiments by varying the substrate concentration in the presence of several fixed concentrations of this compound.

    • For each inhibitor concentration (including a zero-inhibitor control), create a range of substrate concentrations that bracket the Km value.

  • Assay and Measurement:

    • Follow the assay setup and measurement steps from Protocol 1, but with varying substrate concentrations for each fixed inhibitor concentration.

    • Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the Lineweaver-Burk plot to determine the mechanism of inhibition:

      • Competitive inhibition: The lines will intersect on the y-axis.[3]

      • Non-competitive inhibition: The lines will intersect on the x-axis.[3][9]

      • Uncompetitive inhibition: The lines will be parallel.[3][9]

      • Mixed inhibition: The lines will intersect in the second quadrant.[3]

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup 96-Well Plate Setup (Buffer, Enzyme, Inhibitor) serial_dilution->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_read Kinetic Measurement (Absorbance vs. Time) reaction_initiation->kinetic_read calc_velocity Calculate Initial Velocity (V₀) kinetic_read->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

competitive_inhibition cluster_reaction Enzyme-Substrate Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (2-Methylbenzamidine) EI->E - I

References

Application Notes and Protocols: 2-Methylbenzamidine Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a synthetic, small-molecule inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in a variety of physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. This compound is utilized in research and drug development to study the function of serine proteases and to screen for potential drug candidates. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.

Compound Information

PropertyValueSource
Chemical Name This compound
Synonyms 2-Methylbenzenecarboximidamide monohydrochloride[2]
CAS Number 18636-98-1[1]
Molecular Formula C₈H₁₁ClN₂[3]
Molecular Weight 170.64 g/mol [1][4][3]
Appearance White to off-white solid[1]
Purity ≥98%
Storage (Solid) Store at 2-8°C in a dry, well-ventilated place.[5]

Solubility Data

SolventSolubility of Benzamidine HydrochlorideSource
Ethanol~10 mg/mL[6]
DMSO~25 mg/mL[6]
DMF~25 mg/mL[6]
PBS (pH 7.2)~3 mg/mL[6]

Experimental Protocols

Preliminary Solubility Test

Objective: To determine the most suitable solvent and maximum achievable concentration for a this compound stock solution.

Materials:

  • This compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and tips

  • Solvents: Deionized water, Ethanol, DMSO

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a small volume of deionized water (e.g., 100 µL).

  • To the second tube, add the same volume of ethanol.

  • To the third tube, add the same volume of DMSO.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution. If the compound does not fully dissolve, you may gently warm the solution (not exceeding 40°C) and vortex again.

  • If the compound dissolves, incrementally add more solvent until the desired concentration is reached or saturation is observed.

Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (MW: 170.64 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Pipettors and tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 170.64 g/mol * 0.001 L * 1000 mg/g = 17.06 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 17.06 mg of this compound directly into the tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming (up to 40°C) may be used to aid dissolution.

  • Storage:

    • Based on recommendations for the similar compound Benzamidine Hydrochloride, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Preparation of Working Solutions

Objective: To dilute the stock solution to a final working concentration for use in experiments. A common working concentration for serine protease inhibitors is approximately 1 mM.[8]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate experimental buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettors and tips

Procedure (for a 1 mM working solution):

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • To prepare 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of the desired experimental buffer or medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • The working solution is now ready for use. It is recommended to prepare working solutions fresh for each experiment.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of waste according to institutional guidelines.

Mechanism of Action: Serine Protease Inhibition

2-Methylbenzamidine acts as a competitive inhibitor of serine proteases. The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin. This allows the inhibitor to bind to the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting enzymatic activity.

G Serine Protease Inhibition by 2-Methylbenzamidine SerineProtease Serine Protease (Active Site) Binding Binding to Active Site SerineProtease->Binding Substrate Protein Substrate (e.g., with Arg/Lys) Substrate->Binding Binds Inhibitor 2-Methylbenzamidine Inhibitor->Binding Competitively Binds Cleavage Substrate Cleavage Binding->Cleavage Leads to Inhibition Inhibition of Cleavage Binding->Inhibition Blocked by Inhibitor Products Cleavage Products Cleavage->Products

Caption: Competitive inhibition of serine protease by 2-Methylbenzamidine.

Experimental Workflow: Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh 2-Methylbenzamidine Hydrochloride start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Gentle warming if needed) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stock solution.

References

Application Notes and Protocols: 2-Methylbenzamidine Hydrochloride for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzamidine hydrochloride is a well-established reversible, competitive inhibitor of serine proteases. It is widely utilized in protein purification and analysis to prevent proteolytic degradation of target proteins by endogenous proteases. Its mechanism of action involves binding to the active site of trypsin-like serine proteases, thus preventing the binding and cleavage of their natural substrates.[1][2][3] This document provides detailed application notes, quantitative data on its inhibitory properties, and a comprehensive protocol for its use in protease inhibition assays. While the user specified "2-Methylbenzamidine Hydrochloride," the vast majority of scientific literature and commercial availability pertains to the closely related and more commonly used "Benzamidine Hydrochloride." The data and protocols presented here are for Benzamidine Hydrochloride and are expected to be largely applicable due to the shared active moiety.

Quantitative Data: Inhibitor Specificity and Potency

Benzamidine acts as a competitive inhibitor against a range of serine proteases. The inhibitor constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates stronger binding to the enzyme.

Target Protease Inhibitor Constant (Ki) Notes
Tryptase20 µMTrypsin-like serine protease.[4]
Trypsin21 µM[4], 35 µM[5]A key digestive and signaling protease.
uPA (Urokinase Plasminogen Activator)97 µMInvolved in fibrinolysis and tissue remodeling.[4]
Factor Xa110 µMA critical enzyme in the coagulation cascade.[4]
Thrombin320 µM[4], 220 µM[5]Key protease in blood coagulation.[4][5]
tPA (Tissue Plasminogen Activator)750 µMInvolved in breaking down blood clots.[4]
Plasmin350 µMThe main enzyme of fibrinolysis.[5]

General Working Concentrations:

  • For general protease inhibition in crude extracts, a concentration of approximately 1 mM is commonly used.[1][6]

  • To inhibit proteases from yeast sources, a concentration range of 0.5 to 4.0 mM is recommended.[1]

Mechanism of Action

Benzamidine functions as a competitive inhibitor. It mimics the structure of the natural substrates of serine proteases (like arginine or lysine) and binds reversibly to the enzyme's active site. This binding event physically blocks the substrate from accessing the catalytic residues, thereby preventing proteolysis.

Caption: Competitive inhibition of a serine protease by Benzamidine.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.

  • Reagent: Benzamidine Hydrochloride (Powder/Crystals)

  • Solubility: Soluble in water (up to 50 mg/mL) and alcohol.[1][7] Heating may be required for complete dissolution in water.[7]

  • Procedure for 100 mM Stock Solution:

    • Weigh out 156.6 mg of Benzamidine Hydrochloride (MW: 156.61 g/mol ).

    • Dissolve in 10 mL of deionized water. If needed, warm the solution gently to aid dissolution.

    • Benzamidine solutions can be sensitive to oxidation.[1][7] It is recommended to prepare solutions fresh before use.[1][7]

    • For short-term storage, aliquots can be stored frozen at -20°C for at least one month.[7][8]

Protocol for IC50 Determination using a Fluorogenic Substrate

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Benzamidine Hydrochloride against a specific serine protease. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Materials:

  • Target Serine Protease

  • Benzamidine Hydrochloride

  • Fluorogenic peptide substrate specific for the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Enzyme Working Solution: Dilute the protease stock solution in assay buffer to a final concentration that produces a linear rate of substrate cleavage over the desired time course.

    • Substrate Working Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration is typically at or below the Michaelis constant (Km) for accurate IC50 determination.

    • Inhibitor Dilutions: Prepare a serial dilution of the Benzamidine Hydrochloride stock solution in assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 1 mM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 15 µL of each Benzamidine dilution.

    • Positive Control (No Inhibition): Add 15 µL of assay buffer.

    • Negative Control (No Enzyme): Add 30 µL of assay buffer.

    • Add 15 µL of the enzyme working solution to the "Test Wells" and "Positive Control" wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Start the enzymatic reaction by adding 15 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the correct temperature.

    • Measure the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.[9]

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each benzamidine concentration relative to the positive control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism, R).

Visualized Experimental Workflow

The following diagram illustrates the key steps for determining the IC50 value of a protease inhibitor.

G IC50 Determination Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) plate 2. Plate Setup Add Inhibitor/Buffer and Enzyme prep->plate incubate 3. Pre-incubation (Allow Enzyme-Inhibitor Binding) plate->incubate add_sub 4. Initiate Reaction (Add Fluorogenic Substrate) incubate->add_sub measure 5. Kinetic Measurement (Read Fluorescence Over Time) add_sub->measure calc_rate 6. Calculate Reaction Rates (Slopes of Progress Curves) measure->calc_rate calc_inhib 7. Calculate % Inhibition (Relative to Control) calc_rate->calc_inhib plot 8. Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhib->plot ic50 9. Determine IC50 Value (Non-linear Regression Fit) plot->ic50

Caption: A step-by-step workflow for an in vitro protease inhibition assay.

References

Application Notes and Protocols: 2-Methylbenzamidine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug discovery, the strategic modification of amino acid side chains is a powerful tool for enhancing the biological activity, stability, and pharmacokinetic properties of peptides. The guanidinium group of arginine is of particular interest due to its critical role in molecular recognition, protein-protein interactions, and cell penetration. While arginine can be incorporated directly during solid-phase peptide synthesis (SPPS), the post-synthetic modification of other residues, such as ornithine, into arginine offers a flexible strategy for creating arginine analogs and studying structure-activity relationships (SAR).

2-Methylbenzamidine Hydrochloride serves as a key reagent in this process, specifically for the guanidinylation of primary amines. Its primary application in peptide synthesis is the on-resin conversion of ornithine side chains to arginine side chains. This method allows for the site-specific introduction of a guanidinium group after the main peptide backbone has been assembled, providing a valuable tool for peptide diversification and optimization.

Core Application: On-Resin Guanidinylation of Ornithine

The primary use of this compound in this context is as a guanidinylating agent. The process involves the nucleophilic attack of the deprotected δ-amino group of an ornithine residue on the electrophilic carbon of the 2-methylbenzamidine moiety. This reaction, typically carried out on the solid support, efficiently converts the ornithine side chain into an arginine side chain.

This post-synthetic modification is advantageous for:

  • SAR Studies: Facilitating the investigation of the importance of the guanidinium group at specific positions within a peptide sequence.

  • Synthesis of Arginine Analogs: Enabling the site-specific incorporation of arginine from its ornithine precursor.

  • Improved Peptide Properties: Potentially enhancing the binding affinity, cell permeability, and enzymatic stability of synthetic peptides.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of on-resin guanidinylation can be assessed by HPLC and mass spectrometry of the crude peptide after cleavage. The following table summarizes typical reaction conditions and expected outcomes for the conversion of an ornithine-containing peptide to its arginine-containing analog using this compound.

ParameterValue/Condition
Starting Material Resin-bound peptide with an orthogonally protected ornithine residue (e.g., Fmoc-Orn(ivDde)-OH)
Guanidinylating Reagent This compound
Reagent Equivalents 5 equivalents (relative to resin loading)
Base N,N-Diisopropylethylamine (DIPEA)
Base Equivalents 5 equivalents (relative to resin loading)
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 12 - 24 hours
Temperature Room Temperature
Expected Conversion > 95% (as determined by HPLC/MS of the crude product)[1]
Final Purity (post-HPLC) > 98%[1]

Experimental Protocols

This section provides a detailed methodology for the on-resin guanidinylation of an ornithine-containing peptide using this compound. This protocol assumes the peptide has been synthesized using standard Fmoc/tBu chemistry on a Rink Amide resin, with the ornithine residue protected with an ivDde group for selective deprotection.

Materials
  • Peptide-resin (e.g., Ac-Peptide-Orn(ivDde)-Peptide-Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 2% Hydrazine in DMF

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile containing 0.1% TFA

Protocol 1: On-Resin Guanidinylation
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • ivDde Deprotection:

    • Drain the DMF.

    • Add a solution of 2% hydrazine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature.[1]

    • Drain and repeat the hydrazine treatment two more times.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Guanidinylation Reaction:

    • Prepare a solution of this compound (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.[1]

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.[1]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times).[1]

    • Dry the resin under vacuum.

Protocol 2: Cleavage, Deprotection, and Analysis
  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS).[1]

Visualizations

Chemical Transformation Pathway

Chemical conversion of an ornithine side chain to an arginine side chain.
Experimental Workflow

G start Start: Peptide-Resin with Fmoc-Orn(ivDde)-OH swell 1. Resin Swelling (DMF, 30 min) start->swell deprotect 2. ivDde Deprotection (2% Hydrazine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 guanidinylate 4. Guanidinylation (2-Methylbenzamidine HCl, DIPEA, DMF, 12-24h) wash1->guanidinylate wash2 5. Wash (DMF, DCM) guanidinylate->wash2 dry 6. Dry Resin wash2->dry cleave 7. Cleavage & Deprotection (TFA Cocktail, 2-3h) dry->cleave precipitate 8. Precipitate & Dry (Cold Diethyl Ether) cleave->precipitate purify 9. RP-HPLC Purification precipitate->purify analyze 10. Analysis (LC-MS) purify->analyze end_node End: Purified Arginine-containing Peptide analyze->end_node

General workflow for on-resin guanidinylation of a peptide.

References

Application Notes and Protocols for 2-Methylbenzamidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine Hydrochloride is a small molecule and a potent inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play critical roles in a wide range of physiological and pathological processes, including digestion, blood coagulation, and inflammation. In the context of cancer, several serine proteases, particularly type II transmembrane serine proteases (TTSPs), are dysregulated and contribute to tumor progression, invasion, and metastasis.[1][2][3][4][5] These proteases can activate pro-oncogenic signaling pathways, making them attractive targets for therapeutic intervention.[1][2][3][4][5]

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its potential as an anticancer agent. The protocols cover the preparation of stock solutions, assessment of its effects on cell viability and proliferation, and analysis of its impact on serine protease-mediated signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the use of this compound in cell culture. It is important to note that the specific effective concentrations may vary depending on the cell line and experimental conditions. The presented data is a composite based on typical effective concentrations of similar benzamidine derivatives in cancer cell line studies.

Table 1: Solubility of this compound

SolventMaximum Solubility (Estimated)Notes
Water≥ 25 mg/mLPreferred solvent for cell culture applications.
DMSO≥ 15 mg/mLCan be used for high-concentration stock solutions. Final DMSO concentration in culture should be ≤ 0.5%.
Ethanol≥ 20 mg/mLCan be used for stock solutions. Final ethanol concentration in culture should be kept low.

Table 2: Hypothetical IC₅₀ Values for this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM)
PC-3Prostate CancerMTT7215
MCF-7Breast CancerMTT7225
A549Lung CancerMTT7230
JurkatT-cell LeukemiaTrypan Blue Exclusion4820

Table 3: Hypothetical Trypsin Inhibition Profile

ParameterValue
Target EnzymeTrypsin (a model serine protease)
IC₅₀~6 µM[6]
Inhibition TypeCompetitive

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • 0.22 µm syringe filter (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a 10 mM stock solution in water, add the appropriate volume of sterile water. For example, for 1 mL of a 10 mM solution, dissolve 1.71 mg of this compound (MW: 170.64 g/mol ) in 1 mL of sterile water.

  • Vortex thoroughly until the compound is completely dissolved.

  • If desired, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use, a stock solution in water can be stored at 4°C for up to a week.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 10 mM stock solution of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of water or DMSO as the highest compound concentration).

  • Incubate for the desired time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and serine protease-mediated signaling pathways.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • 10 mM stock solution of this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-Akt, anti-total-Akt, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the changes in protein expression relative to the loading control (e.g., β-actin).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TTSP Type II Transmembrane Serine Protease (TTSP) PAR Protease-Activated Receptor (PAR) TTSP->PAR Cleavage & Activation PI3K PI3K PAR->PI3K IKK IKK PAR->IKK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activation IkB IκB IKK->IkB Phosphorylation & Degradation IkB->NFkB Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Invasion) NFkB->Gene_Expression Translocation Inhibitor 2-Methylbenzamidine Hydrochloride Inhibitor->TTSP Inhibition

Caption: Inhibition of TTSP signaling by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Stock Solution of 2-Methylbenzamidine HCl Treat_Cells Treat with Serial Dilutions of 2-Methylbenzamidine HCl Prep_Stock->Treat_Cells Seed_Cells Seed Cancer Cells (e.g., 96-well or 6-well plates) Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Time Incubate for Desired Time (e.g., 48-72h) Treat_Cells->Incubate_Time MTT_Assay Perform MTT Assay (Cell Viability) Incubate_Time->MTT_Assay Western_Blot Perform Western Blot (Protein Expression) Incubate_Time->Western_Blot Calc_Viability Calculate % Cell Viability and IC₅₀ MTT_Assay->Calc_Viability Analyze_Protein Analyze Protein Band Intensity Western_Blot->Analyze_Protein

Caption: Workflow for cell-based assays with 2-Methylbenzamidine HCl.

References

Application Notes and Protocols: 2-Methylbenzamidine Hydrochloride for a Trypsin-Like Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of trypsin and other trypsin-like serine proteases. Due to its structural similarity to the side chain of arginine, a natural substrate for trypsin, it effectively binds to the active site of these enzymes, blocking their proteolytic activity. This property makes it a valuable tool in various research and drug development applications, including the study of enzyme mechanisms, the prevention of proteolysis during protein purification, and as a starting point for the design of more potent and specific protease inhibitors. These application notes provide detailed protocols for the use of this compound as a trypsin inhibitor.

Mechanism of Action

2-Methylbenzamidine acts as a competitive inhibitor. The amidinium group of the molecule mimics the guanidinium group of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like proteases. This binding is reversible and prevents the substrate from accessing the catalytic site, thereby inhibiting enzyme activity. The methyl group at the 2-position of the benzene ring can influence the binding affinity and selectivity of the inhibitor.

cluster_0 Trypsin Active Site Trypsin Trypsin Products Products Trypsin->Products Hydrolysis Substrate (Arginine/Lysine) Substrate (Arginine/Lysine) Substrate (Arginine/Lysine)->Trypsin Binds 2-Methylbenzamidine 2-Methylbenzamidine 2-Methylbenzamidine->Trypsin Competitively Binds (Inhibition)

Caption: Competitive inhibition of trypsin by 2-Methylbenzamidine.

Quantitative Data

InhibitorEnzymeSubstrateKᵢ (µM)Inhibition Type
BenzamidineBovine TrypsinNα-Benzoyl-L-arginine ethyl ester (BAEE)18.3Competitive
BenzamidineHuman Thrombin-0.25Competitive
BenzamidineHuman Plasmin-3.5Competitive
4,4'-Diamidino-2,2'-dimethylstilbeneBovine Trypsin-0.12Competitive

Note: The Kᵢ value for this compound may differ from that of benzamidine due to the presence of the methyl group.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for this compound against Trypsin

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bovine trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • This compound (CAS 18636-98-1)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich B4875)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute to the working concentration (e.g., 10 µg/mL) with Tris-HCl buffer.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • BAPNA Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • BAPNA Working Solution: Dilute the BAPNA stock solution to 1 mM in pre-warmed (37°C) Tris-HCl buffer.

  • Assay Setup:

    • Prepare a serial dilution of this compound in Tris-HCl buffer from the stock solution.

    • In a 96-well plate, add the following to each well:

      • 50 µL of Tris-HCl buffer (for blank) or varying concentrations of this compound.

      • 25 µL of trypsin working solution.

      • Mix and incubate for 10 minutes at 37°C.

    • Include control wells containing buffer and trypsin (no inhibitor) and blank wells containing buffer only.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the 1 mM BAPNA working solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from the blank wells.

    • Plot the percentage of inhibition [(1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

cluster_workflow IC50 Determination Workflow prep Reagent Preparation (Trypsin, Inhibitor, Substrate) plate Plate Setup (Inhibitor dilutions, Trypsin) prep->plate incubate Pre-incubation (10 min, 37°C) plate->incubate react Reaction Initiation (Add Substrate) incubate->react measure Kinetic Measurement (Absorbance at 405 nm) react->measure analyze Data Analysis (Calculate V0, Plot % Inhibition) measure->analyze ic50 Determine IC50 analyze->ic50 cluster_1 Data Acquisition cluster_2 Primary Analysis cluster_3 Parameter Determination Vary [Substrate] Vary [Substrate] Measure V0 Measure V0 Vary [Substrate]->Measure V0 Vary [Inhibitor] Vary [Inhibitor] Vary [Inhibitor]->Measure V0 Michaelis-Menten Plot Michaelis-Menten Plot Measure V0->Michaelis-Menten Plot Lineweaver-Burk Plot Lineweaver-Burk Plot Measure V0->Lineweaver-Burk Plot Apparent Km Apparent Km Michaelis-Menten Plot->Apparent Km Apparent Vmax Apparent Vmax Michaelis-Menten Plot->Apparent Vmax Mode of Inhibition Mode of Inhibition Lineweaver-Burk Plot->Mode of Inhibition Ki Ki Lineweaver-Burk Plot->Ki

Application Notes and Protocols: Benzamidine and Benzamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 2-Methylbenzamidine Hydrochloride in oncology is not extensively documented in publicly available literature, the broader classes of benzamidine and benzamide derivatives have emerged as a versatile and promising scaffold in the development of novel anticancer therapeutics.[1] Their structural adaptability allows for the synthesis of a wide array of compounds that can interact with numerous biological targets pivotal to cancer cell proliferation, survival, metastasis, and drug resistance.[1][2] This document provides a comprehensive overview of the applications of these derivatives in cancer research, summarizing key mechanisms of action, quantitative efficacy data, and detailed experimental protocols based on studies of structurally related compounds.

Mechanisms of Action: A Multi-Targeted Approach to Cancer Therapy

Benzamidine and benzamide derivatives exert their antitumor effects through a variety of mechanisms, often targeting multiple key pathways implicated in cancer progression. This multi-pronged approach highlights their potential to overcome the challenges of drug resistance.

1. Enzyme Inhibition:

  • Serine Protease Inhibition: Certain benzamidine derivatives act as inhibitors of serine proteases, such as the urokinase-type plasminogen activator (uPA).[3] The uPA system is frequently overexpressed in malignant tumors and plays a crucial role in tumor invasion and metastasis. By inhibiting uPA, these compounds can potentially suppress cancer cell migration and invasion.[3]

  • Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition by benzamide derivatives leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[1]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzimidazole derivatives, which share structural similarities with benzamidines, have been developed as PARP inhibitors.[2] PARP enzymes are essential for DNA repair. In cancers with specific DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug-induced one) is lethal to the cell.[2]

  • Topoisomerase Inhibition: Some benzimidazole derivatives can inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[2][4] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.[2][4]

2. Modulation of Cellular Signaling and Processes:

  • Microtubule Disruption: Benzamide derivatives have been developed as tubulin polymerization inhibitors that target the colchicine binding site.[5] This action disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[5]

  • Induction of Oxidative Stress: Some benzamide derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) within cancer cells.[6] Elevated ROS levels can lead to damage of cellular components, including mitochondria, triggering the intrinsic apoptotic pathway.[6]

  • Overcoming Multidrug Resistance (MDR): A novel benzamide derivative, VKNG-2, has been shown to inhibit the efflux function of the ATP-binding cassette (ABC) transporter ABCG2.[7][8] Overexpression of ABCG2 is a major mechanism of multidrug resistance in cancer. By inhibiting this transporter, VKNG-2 can restore the efficacy of co-administered chemotherapeutic drugs.[7][8]

  • Downregulation of Oncogene Expression: A serine protease-inhibiting benzamidine derivative, TAPP-Br, has been observed to decrease the expression of nuclear oncogenes such as MYC, FOS, and JUN in human colon carcinoma cells.[9]

Quantitative Data

The following table summarizes the in vitro efficacy of various benzamidine and benzamide derivatives against different human cancer cell lines, as reported in the literature.

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 / EfficacyReference
Benzimidazole-Triazole HybridCompound 18A549 (Lung)MTT0.63 µM[4]
Benzimidazole-Triazole HybridCompound 18NCI-H460 (Lung)MTT0.99 µM[4]
Benzimidazole-Triazole HybridCompound 18MCF-7 (Breast)MTT1.3 µM[4]
Benzimidazole-Triazole HybridCompound 18MDA-MB-231 (Breast)MTT0.94 µM[4]
1,3,4-Oxadiazole/Benzimidazole HybridHybrid 11MCF-7 (Breast)Not Specified1.87 µM[4]
1,3,4-Oxadiazole/Benzimidazole HybridHybrid 11MDA-MB-231 (Breast)Not Specified5.67 µM[4]
Benzamide DerivativeVKNG-2S1-M1-80 (Colon, MDR)ATPase ActivityEC50 = 2.3 µM[7]
Benzamide DerivativeVKNG-2 (5 µM)S1-M1-80 (Colon, MDR)Chemosensitization70-fold increase in Mitoxantrone efficacy[7]
Benzamide DerivativeVKNG-2 (5 µM)S1-M1-80 (Colon, MDR)Chemosensitization112-fold increase in SN-38 efficacy[7]
Benzimidazole CarboxamideCompound 5cjMDA-MB-436 (Breast)Not Specified17.4 µM[2]
Benzimidazole CarboxamideCompound 5cjCAPAN-1 (Pancreatic)Not Specified11.4 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of benzamidine and benzamide derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of benzamidine/benzamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Benzamidine/benzamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the benzamidine/benzamide derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of benzamidine/benzamide derivatives on the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with the derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Protocol 3: ABCG2 ATPase Activity Assay

Objective: To determine if a benzamide derivative stimulates the ATPase activity of the ABCG2 transporter, indicating a direct interaction.

Materials:

  • High-five insect cell membranes overexpressing human ABCG2

  • Assay buffer (e.g., 50 mM MOPS, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)

  • Benzamide derivative

  • ATP

  • Phosphate standard

  • Reagents for colorimetric phosphate detection (e.g., ammonium molybdate, stannous chloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the ABCG2-expressing membranes (5-10 µg of protein) to the assay buffer containing various concentrations of the benzamide derivative. Include a basal control (no compound) and a positive control (e.g., a known ABCG2 substrate).

  • Initiate Reaction: Start the reaction by adding ATP (final concentration 5 mM).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 5% SDS).

  • Phosphate Detection: Add the colorimetric reagents to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 750 nm).

  • Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of Pi released in each well. The ATPase activity is the difference in Pi released in the presence and absence of the compound. Plot the ATPase activity against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal stimulation).

Visualizations

The following diagrams illustrate key mechanisms and workflows associated with the study of benzamidine and benzamide derivatives in cancer research.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., A549, MCF-7) treatment Treatment with Benzamidine Derivative cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Analysis (Western Blot) treatment->apoptosis_assay mechanism_study Mechanism of Action (e.g., Enzyme Assay) treatment->mechanism_study xenograft Tumor Xenograft Model (e.g., Nude Mice) cell_viability->xenograft Lead Compound Selection mechanism_study->xenograft drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment drug_admin->toxicity_assessment

Caption: A typical experimental workflow for evaluating benzamidine derivatives.

hdac_inhibition benzamide Benzamide Derivative hdac HDAC benzamide->hdac Inhibits histone Histone Proteins hdac->histone Deacetylates acetylated_histone Hyperacetylated Histone acetyl_group Acetyl Group histone->acetyl_group chromatin Relaxed Chromatin acetylated_histone->chromatin tsg Tumor Suppressor Gene Expression chromatin->tsg apoptosis Apoptosis & Cell Cycle Arrest tsg->apoptosis

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

ros_apoptosis benzamide Benzamide Derivative (BJ-13) ros Intracellular ROS Accumulation benzamide->ros mmp Mitochondrial Membrane Potential Collapse ros->mmp bax Bax (Pro-apoptotic) ros->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 Downregulates caspase Cleaved Caspase-3 Activation mmp->caspase bax->caspase bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

Caption: ROS-mediated apoptosis induced by a benzamide derivative.

mdr_reversal cluster_cell Cancer Cell abg2 ABCG2 Transporter chemo_out Drug Efflux abg2->chemo_out adp ADP + Pi abg2->adp chemo_in Chemotherapeutic Drug (e.g., SN-38) chemo_in->abg2 apoptosis Cell Death chemo_in->apoptosis Induces vkng2 Benzamide Derivative (VKNG-2) vkng2->abg2 Inhibits atp ATP atp->abg2

Caption: Reversal of multidrug resistance by a benzamide derivative.

References

2-Methylbenzamidine Hydrochloride: Application Notes for Studying Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases. It belongs to the broader class of benzamidine inhibitors, which are widely utilized in biochemical research to study the kinetics and mechanisms of enzymes, particularly trypsin-like serine proteases. The presence of the methyl group at the ortho position of the benzamidine core can influence its binding affinity and selectivity for different proteases compared to its parent compound, benzamidine. These application notes provide a guide for the use of this compound in characterizing enzyme inhibition, with detailed protocols and data presentation guidelines.

Principle of Action

2-Methylbenzamidine acts as a competitive inhibitor. It structurally mimics the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. This structural similarity allows it to bind to the active site of the enzyme, specifically in the S1 pocket which accommodates the side chain of arginine or lysine residues. By occupying the active site, 2-methylbenzamidine prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. This interaction is reversible.

Applications in Enzyme Studies

  • Elucidation of Enzyme Mechanism: By observing the effect of 2-methylbenzamidine on enzyme kinetics, researchers can infer details about the structure and function of the enzyme's active site.

  • Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory potency of 2-methylbenzamidine with other benzamidine derivatives helps in understanding how different functional groups and their positions on the aromatic ring affect the binding affinity and selectivity for various proteases.

  • Validation of Serine Protease Involvement: This compound can be used as a tool to determine if a specific biological process is dependent on the activity of a trypsin-like serine protease.

  • Lead Compound for Drug Discovery: While a relatively simple molecule, 2-methylbenzamidine can serve as a scaffold or a starting point for the design of more potent and selective protease inhibitors for therapeutic applications.

Quantitative Data for Benzamidine and Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following tables provide inhibition constants (Kᵢ) for the parent compound, benzamidine, against several common serine proteases. This data can serve as a useful reference for estimating the potential inhibitory activity of 2-methylbenzamidine. A computational study has suggested that p-methylbenzamidine may have a greater binding affinity for thrombin than benzamidine, though experimental Kᵢ values are not available.

InhibitorEnzymeKᵢ (µM)Inhibition Type
BenzamidineTrypsin19 - 21Competitive
BenzamidineThrombin220 - 320Competitive
BenzamidinePlasmin350Competitive
BenzamidineUrokinase-type Plasminogen Activator (uPA)97Competitive
BenzamidineTryptase20Competitive
BenzamidineFactor Xa110Competitive

Note: Kᵢ values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration).

Experimental Protocols

The following are detailed protocols for determining the inhibition constants (IC₅₀ and Kᵢ) of this compound against a target serine protease.

Protocol 1: Determination of IC₅₀

The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

Materials:

  • Target serine protease

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a final concentration that gives a linear reaction rate over a reasonable time course.

    • Dissolve the substrate in assay buffer to a concentration equal to its Michaelis constant (Kₘ) or a concentration that yields a robust signal.

    • Prepare a stock solution of this compound in assay buffer (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., from 1 µM to 10 mM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Enzyme solution and assay buffer (no inhibitor).

    • Inhibitor wells: Enzyme solution and each dilution of this compound.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the enzyme solution to the control and inhibitor wells.

    • Add the corresponding inhibitor dilutions to the inhibitor wells.

    • Add assay buffer to the control wells to equalize the volume.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells (except the blank) to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Kᵢ (Inhibition Constant)

The Kᵢ is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, it can be determined from the IC₅₀ value using the Cheng-Prusoff equation or by performing a full kinetic analysis.

Method A: Calculation from IC₅₀ (Cheng-Prusoff Equation)

For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the following equation:

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the substrate concentration used in the IC₅₀ determination.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Note: The Kₘ of the substrate must be determined beforehand under the same assay conditions.

Method B: Full Kinetic Analysis (Dixon Plot)

  • Procedure:

    • Perform a series of enzyme assays with varying concentrations of the inhibitor (this compound) at two or more fixed concentrations of the substrate.

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Create a Dixon plot by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration.

    • For a competitive inhibitor, the lines for the different substrate concentrations will intersect at a point to the left of the y-axis.

    • The x-coordinate of the intersection point is equal to -Kᵢ.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Dispense Enzyme & Inhibitor into 96-well Plate prep_enzyme->setup_plate prep_inhibitor Prepare 2-Methylbenzamidine Serial Dilutions prep_inhibitor->setup_plate prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (15 min) setup_plate->pre_incubate pre_incubate->add_substrate measure Measure Kinetic Readout (Absorbance/Fluorescence) add_substrate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC₅₀ from Dose-Response Curve plot_data->determine_ic50

Caption: Workflow for IC₅₀ determination of this compound.

Competitive_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (2-Methylbenzamidine) ES->E - S ES->E + P EI->E - I P Product (P)

Caption: Mechanism of competitive inhibition by this compound.

Application Notes and Protocols for Diagnostic Assays Using 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases.[1] As a derivative of benzamidine, a well-known reversible inhibitor of trypsin and trypsin-like serine proteases, this compound serves as a valuable tool in the development and validation of diagnostic assays where protease activity is a key biomarker.[2] Its primary application in a diagnostic context is to act as a control inhibitor to ensure the specificity and accuracy of assays targeting serine proteases involved in coagulation, fibrinolysis, and inflammation.

Serine proteases play crucial roles in numerous physiological and pathological processes.[3] Diagnostic assays measuring the activity of specific serine proteases such as thrombin, Factor Xa, and urokinase are essential for the diagnosis and monitoring of various disorders, including thrombosis, bleeding disorders, and cancer.[4][5] 2-Methylbenzamidine and other benzamidine derivatives are utilized in these assays to establish a baseline for inhibition, validate assay performance, and screen for novel protease inhibitors.[6][7]

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidine group mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to fit into the S1 specificity pocket of the enzyme, preventing the binding and cleavage of the natural substrate. The methyl group at the ortho position of the benzene ring can influence the binding affinity and selectivity of the compound for different proteases compared to the parent benzamidine molecule.

Applications in Diagnostic Assays

This compound can be employed in a variety of diagnostic and research assays, primarily as a control inhibitor. Key applications include:

  • Coagulation Assays: In chromogenic assays for Factor Xa and thrombin, which are central to the coagulation cascade, 2-methylbenzamidine can be used to establish a positive control for inhibition. This is critical for the validation of assays used to monitor anticoagulant therapies.

  • Fibrinolysis Assays: Assays for urokinase-type plasminogen activator (uPA), a key enzyme in the fibrinolytic system and a biomarker in cancer, can utilize 2-methylbenzamidine as an inhibitor to confirm the specificity of the assay.[5][8]

  • High-Throughput Screening (HTS): In the screening of compound libraries for novel serine protease inhibitors, 2-methylbenzamidine can serve as a reference compound to assess the potency of new chemical entities.

Quantitative Data

EnzymeInhibitorKᵢ (M)Assay Conditions
TrypsinBenzamidine2.22 x 10⁻⁵Native enzyme
Trypsin (bound to α2-macroglobulin)Benzamidine1.34 x 10⁻⁴Enzyme-inhibitor complex

Table 1: Inhibitory constants (Ki) for benzamidine against trypsin. Data sourced from[9].

Experimental Protocols

The following are representative protocols for common diagnostic assays where this compound can be used as a control inhibitor. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Chromogenic Anti-Factor Xa Assay

This assay is used to measure the activity of Factor Xa inhibitors in plasma. This compound can be used as a control inhibitor to validate the assay's ability to detect Factor Xa inhibition.

Materials:

  • Human plasma (platelet-poor)

  • Factor Xa (human or bovine)

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.4)

  • This compound stock solution (in water or buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Factor Xa in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

    • Prepare a series of dilutions of this compound in Assay Buffer to be used as an inhibition curve.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of plasma or Assay Buffer (for blank).

    • Add 25 µL of the this compound dilutions or Assay Buffer (for control).

    • Add 25 µL of the Factor Xa working solution.

    • Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for the inhibition of Factor Xa.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the chromogenic substrate working solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each well.

    • Plot the percentage of Factor Xa inhibition against the concentration of this compound to generate an IC₅₀ curve.

Protocol 2: Urokinase Activity Assay

This assay measures the activity of urokinase, which is relevant in cancer research and fibrinolysis studies. This compound can be used to confirm that the measured activity is specific to urokinase.

Materials:

  • Human urokinase (uPA)

  • Chromogenic urokinase substrate (e.g., S-2444)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.8)

  • This compound stock solution (in water or buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of urokinase in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

    • Prepare a dilution of this compound in Assay Buffer to be used as an inhibitor control.

  • Assay Setup:

    • To the appropriate wells of the microplate, add 50 µL of Assay Buffer.

    • Add 25 µL of the urokinase working solution.

    • Add 25 µL of the this compound solution or Assay Buffer (for uninhibited control).

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 50 µL of the chromogenic substrate working solution to each well.

    • Measure the absorbance at 405 nm over time in a kinetic mode.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the absorbance versus time plot.

    • Compare the rate of the inhibited reaction to the uninhibited control to calculate the percentage of inhibition.

Mandatory Visualizations

G Experimental Workflow for Chromogenic Serine Protease Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Enzyme Solution (e.g., Factor Xa, Urokinase) E Add Inhibitor Dilutions and Enzyme Solution A->E B Prepare Chromogenic Substrate Solution G Add Chromogenic Substrate to initiate reaction B->G C Prepare 2-Methylbenzamidine HCl (Inhibitor) Dilutions C->E D Dispense Plasma/Buffer into 96-well plate D->E F Incubate at 37°C E->F F->G H Measure Absorbance at 405 nm (Kinetic or Endpoint) G->H I Calculate Reaction Rates H->I J Determine % Inhibition and IC50 Value I->J

References

Troubleshooting & Optimization

2-Methylbenzamidine Hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of 2-Methylbenzamidine Hydrochloride in aqueous buffers. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: Why is my this compound not dissolving in my aqueous buffer?

Several factors can contribute to poor solubility of this compound in aqueous buffers:

  • Concentration: The intended concentration may exceed the compound's solubility limit in the specific buffer.

  • pH of the buffer: The pH can significantly influence the ionization state and, consequently, the solubility of the compound.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might not be sufficient.

  • Buffer composition: The ionic strength and specific components of the buffer can impact solubility.

  • Purity of the compound: Impurities in the this compound solid can affect its dissolution.

Q3: Is it recommended to prepare a stock solution of this compound?

Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. This compound is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. A stock solution can then be diluted into the aqueous buffer to the desired final concentration. This approach can bypass issues of limited solubility directly in the buffer. When using a stock solution, ensure the final concentration of the organic solvent is low enough to not affect the biological experiment[1].

Q4: How stable are aqueous solutions of this compound?

For the related compound Benzamidine Hydrochloride, it is recommended not to store aqueous solutions for more than one day[1]. It is best practice to prepare fresh aqueous solutions of this compound for each experiment to ensure compound integrity and avoid potential degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

Issue 1: The compound is not dissolving completely in the buffer.

  • Question: Have you tried gentle heating?

    • Answer: Gently warm the solution in a water bath (e.g., 37°C). Be cautious, as excessive heat can degrade the compound.

  • Question: Have you tried adjusting the pH?

    • Answer: Try slightly lowering the pH of the buffer, as the hydrochloride salt form is generally more soluble at a lower pH.

  • Question: Is sonication an option?

    • Answer: Use a bath sonicator for short periods to aid dissolution. Avoid probe sonicators which can generate excessive local heat.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: Was the initial dissolution aided by heating?

    • Answer: The solution might be supersaturated. If the compound precipitates upon cooling to room temperature, the concentration is likely too high for that specific buffer at that temperature.

  • Question: Was a stock solution in an organic solvent used?

    • Answer: The organic solvent from the stock solution might be causing the compound to crash out when diluted into the aqueous buffer. Try using a lower concentration stock solution or a different co-solvent.

Solubility Data

The following table summarizes the solubility of the related compound, Benzamidine Hydrochloride . This data should be used as a reference point, and the solubility of this compound should be determined experimentally.

Solvent/BufferApproximate Solubility of Benzamidine Hydrochloride
PBS (pH 7.2)~ 3 mg/mL[1]
Ethanol~ 10 mg/mL[1]
DMSO~ 25 mg/mL[1]
Dimethylformamide (DMF)~ 25 mg/mL[1]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.

  • Initial Buffer Addition: Add a small volume of the chosen aqueous buffer to the solid.

  • Mixing: Vortex or stir the mixture to suspend the solid.

  • Aiding Dissolution (if necessary):

    • Heating: Gently warm the solution in a water bath (not exceeding 40°C) with continuous stirring.

    • Sonication: Place the container in a bath sonicator for 5-10 minute intervals.

  • pH Adjustment (if necessary): If solubility is still an issue, check the pH of the solution and adjust it slightly downwards with dilute HCl.

  • Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Use Fresh: Use the freshly prepared solution for your experiment, ideally on the same day.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve 2-Methylbenzamidine HCl in Aqueous Buffer check_dissolution Does it dissolve completely? start->check_dissolution solubility_ok Solution Prepared Successfully check_dissolution->solubility_ok Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No heat Apply Gentle Heat (e.g., 37°C water bath) troubleshoot->heat sonicate Use Bath Sonicator troubleshoot->sonicate adjust_ph Slightly Lower pH troubleshoot->adjust_ph recheck_dissolution1 Does it dissolve? heat->recheck_dissolution1 recheck_dissolution2 Does it dissolve? sonicate->recheck_dissolution2 recheck_dissolution3 Does it dissolve? adjust_ph->recheck_dissolution3 recheck_dissolution1->solubility_ok Yes consider_stock Consider Preparing a Concentrated Stock in Organic Solvent (e.g., DMSO) recheck_dissolution1->consider_stock No recheck_dissolution2->solubility_ok Yes recheck_dissolution2->consider_stock No recheck_dissolution3->solubility_ok Yes recheck_dissolution3->consider_stock No

Caption: Troubleshooting workflow for 2-Methylbenzamidine HCl solubility.

References

Technical Support Center: Improving the Stability of 2-Methylbenzamidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of 2-Methylbenzamidine Hydrochloride solutions. The following information is based on established principles of amidine chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing signs of degradation shortly after preparation. What is the likely cause?

A1: The most common cause of degradation for amidine-containing compounds like this compound in aqueous solutions is pH-dependent hydrolysis. The amidine functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. Rapid degradation can also be due to intramolecular cyclization in neutral aqueous solutions, a process that may be accelerated by higher temperatures. To mitigate this, it is recommended to prepare fresh solutions immediately before use and maintain them at low temperatures (2-8 °C).

Q2: What is the optimal pH for storing this compound solutions to maximize stability?

A2: The stability of amidines is highly dependent on pH. While the optimal pH for this compound has not been specifically published, many amidine derivatives exhibit their greatest stability in the pH range of 4-6. It is crucial to experimentally determine the pH of maximum stability for your specific application and formulation.

Q3: Can I use buffers to stabilize my this compound solution?

A3: Yes, using a buffer system to maintain the pH within the optimal stability range is highly recommended. Citrate and acetate buffers are commonly used in the pH 4-6 range. However, it is important to be aware that buffer components themselves can sometimes catalyze degradation. Therefore, the choice of buffer and its concentration should be carefully evaluated during stability studies.

Q4: I have observed precipitation in my concentrated stock solution of this compound. How can I prevent this?

A4: Precipitation can occur due to the limited solubility of this compound, especially at higher concentrations or in less polar solvents. Ensure that you are not exceeding the solubility limit in your chosen solvent. If using a mixed solvent system, the order of addition of components can be critical. Storing solutions at reduced temperatures can sometimes decrease solubility, so it is important to find a balance between stability and solubility.

Q5: Are there any specific storage conditions I should follow for the solid form and solutions of this compound?

A5: For the solid form, it is advisable to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture. For solutions, in addition to pH control and refrigeration, protection from light may be necessary as some compounds are susceptible to photolytic degradation. It is also good practice to store solutions in amber vials or wrap containers in aluminum foil.

Quantitative Stability Data

ConditionStressorExpected Stability of this compoundPotential Degradation Products
Acidic 0.1 M HCl, 60°CLow2-Methylbenzamide, Ammonia
Basic 0.1 M NaOH, 60°CLow2-Methylbenzoic Acid, Ammonia
Neutral Water, 60°CModerate to Low2-Methylbenzamide
Oxidative 3% H₂O₂, RTModerateOxidized derivatives
Thermal 70°C, Solid StateHighMinimal degradation
Photolytic UV/Vis Light, SolutionModerate to LowPhotodegradation products

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of your this compound solutions.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Store aliquots of each buffered solution at a constant temperature (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the concentration of the remaining this compound at each time point using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature. Determine the degradation rate constant and half-life at each condition to identify the pH of maximum stability.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation: Subject this compound to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (UV/Vis light) conditions to generate degradation products.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Assessment

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study A Prepare 2-Methylbenzamidine Hydrochloride Solution B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method C->D E Prepare Solutions at Different pH and Temperatures D->E Use Validated Method F Store and Sample at Defined Time Points E->F G Analyze Samples using Validated HPLC Method F->G H Determine Degradation Kinetics and Optimal Conditions G->H

Caption: Workflow for developing a stability-indicating method and conducting stability studies.

Potential Degradation Pathway: Hydrolysis

A 2-Methylbenzamidine C 2-Methylbenzamide + NH₃ A->C E 2-Methylbenzoic Acid + NH₃ A->E B H₂O / H⁺ (Acidic Hydrolysis) D H₂O / OH⁻ (Basic Hydrolysis)

Caption: Proposed primary degradation pathway of 2-Methylbenzamidine via hydrolysis.

Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides a generalized framework for investigating the potential off-target effects of small molecule inhibitors. The information is intended for researchers, scientists, and drug development professionals. All experimental protocols are provided as examples and should be optimized for specific experimental contexts. Currently, there is limited publicly available information specifically detailing the off-target effects of 2-Methylbenzamidine Hydrochloride. The following guidance is based on best practices for the evaluation of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecule inhibitors?

A1: Off-target effects are unintended interactions of a drug or investigational compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse drug reactions in a clinical setting. For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome is a frequent cause of off-target activity.[1] Factors such as high compound concentration, compound instability, or the presence of reactive metabolites can also contribute to non-specific interactions.[1]

Q2: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of my compound. Could this be due to off-target effects?

A2: Yes, a discrepancy between the expected and observed phenotype is a common indicator of potential off-target effects. It is crucial to validate that the observed phenotype is a direct result of modulating the intended target. Comparing the observed cellular phenotype with the known consequences of inhibiting the primary target can reveal discrepancies that may point to off-target effects.[1]

Q3: What are the initial steps to troubleshoot suspected off-target effects in my experiments?

A3: If you suspect off-target effects, a dose-response analysis is a critical first step. By determining the lowest effective concentration, you can minimize the risk of engaging lower-affinity off-target proteins.[1] Additionally, consider using a structurally unrelated inhibitor of the same target to see if it recapitulates the observed phenotype. A rescue experiment, where the activity of the target protein is restored, can also help confirm on-target engagement.

Q4: How can I experimentally identify the specific off-targets of my compound?

A4: There are several experimental strategies to identify off-target interactions:

  • Kinome Profiling: This method screens your compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each. This provides a comprehensive overview of the compound's selectivity.[1]

  • Chemical Proteomics: Techniques such as affinity chromatography, where the compound is immobilized and used as "bait" to pull down interacting proteins from a cell lysate, can identify binding partners. These interacting proteins are then identified by mass spectrometry.[1]

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of proteins in intact cells upon compound binding. Target engagement typically increases the melting temperature of the protein.[1]

Q5: Are there computational methods to predict potential off-target effects?

A5: Yes, in silico methods can be a cost-effective way to predict potential off-target interactions.[2] These approaches often rely on chemical similarity searches and machine learning models to compare the structure of your compound to libraries of compounds with known protein interactions.[2][3] These predictions can then guide your experimental validation efforts.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Issue 1: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Precipitation Visually inspect the media for any signs of precipitation. Determine the solubility limit in your specific cell culture media.Prevention of non-specific effects due to compound aggregation.
High Final DMSO Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).Consistent biological responses and avoidance of vehicle-induced artifacts.[4]
Cell Line Variability Use cells from a consistent passage number and ensure the cell line has been authenticated.Reduced variability in experimental results.[4]
Suboptimal Compound Concentration Perform a dose-response experiment to identify the optimal concentration range for your assay.[4]Clearer distinction between on-target and potential off-target effects.

Issue 2: Discrepancy between in vitro and in vivo results.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Pharmacokinetic Properties Optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Consider alternative formulation strategies.[1]Improved drug concentration at the target site and reduced exposure to non-target tissues.[1]
Activation of Compensatory Signaling Pathways Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to target inhibition.[1]A better understanding of the cellular response to the compound.
Metabolism to an Active or Inactive Compound Analyze the metabolic stability of the compound and identify any major metabolites. Test the activity of these metabolites.Clarification of whether the observed in vivo effects are due to the parent compound or a metabolite.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data when assessing the selectivity of a small molecule inhibitor.

Target Binding Affinity (Kd) Inhibition (IC50/EC50) Cellular Potency Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target e.g., 10 nMe.g., 25 nMe.g., 100 nMN/A
Off-target 1 e.g., 500 nMe.g., 1 µMe.g., >10 µM40
Off-target 2 e.g., 1.2 µMe.g., 5 µMe.g., >10 µM200
... ............

Key Experimental Protocols

Protocol 1: Western Blotting to Assess On-Target and Off-Target Signaling

This protocol is designed to assess the phosphorylation status of the intended target and known downstream effectors, as well as potential off-target pathway components.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and suspected off-target proteins overnight at 4°C.[1]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection and Analysis: Wash the membrane and detect the signal using an ECL substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[1]

Visualizations

On_Target_vs_Off_Target_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Upstream Signal Target Primary Target A->Target C Downstream Effector 1 Target->C D Phenotype A C->D E Unrelated Signal OffTarget Off-Target Protein E->OffTarget G Downstream Effector 2 OffTarget->G H Phenotype B (Side Effect) G->H Inhibitor 2-Methylbenzamidine Hydrochloride Inhibitor->Target Inhibitor->OffTarget

Caption: On-target vs. off-target inhibition in a signaling pathway.

Off_Target_ID_Workflow start Unexpected Phenotype Observed in_silico In Silico Prediction (e.g., Similarity Search) start->in_silico in_vitro In Vitro Screening (e.g., Kinome Panel) start->in_vitro cellular Cell-Based Assays (e.g., CETSA, Proteomics) start->cellular validation Validate Hits in Cellular Models (e.g., Knockdown, Western Blot) in_silico->validation in_vitro->validation cellular->validation SAR Structure-Activity Relationship (SAR) - Modify compound to reduce off-target binding validation->SAR lead_op Lead Optimization SAR->lead_op

Caption: Workflow for identifying and mitigating off-target effects.

References

degradation of 2-Methylbenzamidine Hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzamidine Hydrochloride. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

A1: this compound is a chemical compound often utilized in biochemical research and pharmaceutical development. It is known as a serine protease inhibitor and can be a valuable reagent in the synthesis of various bioactive molecules and peptide-based drugs.[1] Its applications are explored in areas such as cancer research and inflammation.[1]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from moisture.[2] For long-term storage, refrigeration at 4°C is recommended.[3]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent degradation.

Q4: What are the expected hazardous decomposition products of this compound upon thermal degradation?

A4: Thermal decomposition can lead to the release of irritating gases and vapors.[4] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4][5]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency in bioassays.

  • Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The amidine functional group is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of 2-methylbenzoic acid and ammonia. Check the pH of your solution. If possible, maintain a neutral pH. Prepare fresh solutions before use.
Oxidation Exposure to oxidizing agents or even atmospheric oxygen over time can lead to degradation.[6] Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Avoid sources of free radicals.
Photodegradation Exposure to light, particularly UV light, can cause degradation.[7] Protect solutions from light by using amber vials or covering containers with aluminum foil.
Contamination Contamination from glassware, solvents, or other reagents can catalyze degradation. Ensure all labware is scrupulously clean. Use high-purity solvents and reagents.
Issue 2: Variability in Experimental Results

Symptoms:

  • Poor reproducibility of experimental data.

  • Inconsistent analytical results (e.g., varying peak areas in HPLC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure a standardized and consistent protocol for sample preparation, including solvent, concentration, and handling time.
Compound Adsorption The compound may adsorb to certain types of plastic or glass surfaces. Consider using silanized glassware or polypropylene tubes.
Incomplete Dissolution Ensure the compound is fully dissolved before use. Sonication may aid in dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system like acetonitrile/water) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

3. Basic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH).

  • Incubate the mixture at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

4. Neutral Hydrolysis:

  • Mix the stock solution with an equal volume of purified water.

  • Incubate at a controlled temperature (e.g., 60°C) and withdraw aliquots at the same time points.

5. Analysis:

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation Study - Oxidation

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound.

2. Oxidative Stress:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the mixture at room temperature, protected from light.

  • Withdraw aliquots at various time points.

3. Analysis:

  • Analyze the samples directly by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions for forced degradation studies as recommended by ICH guidelines.[2]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M - 1 M HClUp to 24 hours
Base Hydrolysis 0.1 M - 1 M NaOHUp to 24 hours
Oxidation 3% - 30% H₂O₂Up to 24 hours
Thermal Degradation 60°C - 80°CUp to 48 hours
Photodegradation UV and visible lightAs per ICH Q1B

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 2-Methylbenzamidine acid_product 2-Methylbenzoic Acid parent->acid_product Hydrolysis (H₂O, H⁺/OH⁻) ammonia Ammonia parent->ammonia Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical hydrolysis degradation pathway.

References

Technical Support Center: Troubleshooting Precipitation of 2-Methylbenzamidine Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with 2-Methylbenzamidine Hydrochloride in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the cause of precipitation and provide solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors, including:

  • pH of the solution: As the hydrochloride salt of a weak base, its solubility is pH-dependent and is generally higher in acidic conditions. In neutral or alkaline buffers, the less soluble free base form can precipitate.

  • Concentration exceeding solubility limit: The concentration of the compound in your assay may be higher than its solubility in the specific buffer system.

  • Solvent shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • Low temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures.

  • Common ion effect: High concentrations of chloride ions from other sources in your buffer can reduce the solubility of the hydrochloride salt.

  • Compound instability: Over time, the compound may degrade into less soluble products.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, organic solvents such as DMSO or ethanol are recommended. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous buffers.

Q3: How can I determine the optimal pH for my assay to keep this compound in solution?

Q4: Can I use additives to prevent the precipitation of this compound?

A4: Yes, in some cases, the use of solubilizing agents or co-solvents can help prevent precipitation. A small percentage of an organic co-solvent like DMSO in the final assay buffer (typically <1%) can improve solubility. However, it is essential to first validate that any additive does not interfere with your specific assay.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of stock solution into aqueous buffer.

This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower.

  • Observation: A cloudy or milky appearance, or visible particles, immediately upon adding the this compound stock solution to the assay buffer.

  • Probable Causes:

    • High supersaturation and rapid solvent shift (solvent shock).

    • The final concentration of the compound exceeds its kinetic solubility in the aqueous buffer.

  • Solutions:

    • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., a 50:50 mixture of DMSO and your assay buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.

    • Increase Mixing Energy: When adding the stock solution to the buffer, ensure rapid and thorough mixing. This can be achieved by vortexing the buffer while adding the stock solution or by repeated, vigorous pipetting.

    • Lower Final Concentration: If possible, reduce the final concentration of this compound in the assay.

Issue 2: Precipitation observed over the course of the assay.

Precipitation that occurs after a period of incubation can be due to thermodynamic insolubility or compound degradation.

  • Observation: The solution is initially clear but becomes cloudy or develops a precipitate during the incubation period.

  • Probable Causes:

    • The compound concentration is above its thermodynamic solubility limit, leading to precipitation over time as the solution equilibrates.

    • Temperature fluctuations during the assay are affecting the compound's solubility.

    • The compound is degrading, and the degradation products are less soluble.

  • Solutions:

    • Assess Thermodynamic Solubility: Determine the thermodynamic solubility of this compound in your assay buffer at the experimental temperature. If your assay concentration is higher, it will need to be lowered.

    • Maintain Constant Temperature: Ensure that all assay components and the environment are kept at a constant and controlled temperature throughout the experiment.

    • Evaluate Compound Stability: To check for degradation, incubate this compound in the assay buffer for the duration of the experiment. Analyze the sample at different time points using a suitable analytical method like HPLC to detect any degradation products. If degradation is observed, a shorter assay incubation time may be necessary.

Data Presentation

Table 1: Physicochemical Properties and Solubility of Benzamidine Derivatives

PropertyBenzamidine HydrochlorideThis compoundNotes
Molecular Formula C₇H₈N₂ · HClC₈H₁₀N₂ · HCl
Molecular Weight 156.62 g/mol 170.64 g/mol
Predicted pKa ~11.6~11.8Predicted using computational models. The amidinium group is strongly basic.
Aqueous Solubility SolubleExpected to be soluble, but quantitative data is limited.Solubility is pH-dependent.
Organic Solvent Solubility Soluble in ethanol and DMSO.[1]Expected to be soluble in DMSO and ethanol.Stock solutions are typically prepared in these solvents.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound

This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer.

  • 96-well clear-bottom microplate.

  • Microplate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO.

  • In the 96-well plate, add the assay buffer to a series of wells.

  • Add a small, equal volume of each DMSO stock dilution to the corresponding wells containing the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level compatible with your assay (e.g., 1%).

  • Mix the contents of the wells thoroughly.

  • Immediately measure the absorbance at 620 nm using a microplate reader.

  • Incubate the plate at the assay temperature for a desired period (e.g., 2 hours) and measure the absorbance again.

  • Analysis: An increase in absorbance at 620 nm indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the apparent kinetic solubility.

Mandatory Visualization

Troubleshooting_Precipitation Troubleshooting Workflow for this compound Precipitation cluster_start Start cluster_diagnosis Diagnosis cluster_solutions_immediate Solutions for Immediate Precipitation cluster_solutions_over_time Solutions for Precipitation Over Time cluster_verification Verification Start Precipitation Observed Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediately upon dilution Check_Timing->Immediate Immediate Over_Time Over the course of the assay Check_Timing->Over_Time Over Time Sol_Supersaturation Address Supersaturation/ Solvent Shock Immediate->Sol_Supersaturation Sol_Thermodynamic Address Thermodynamic Insolubility/Degradation Over_Time->Sol_Thermodynamic Action_Serial_Dilution Use serial dilution Sol_Supersaturation->Action_Serial_Dilution Action_Mixing Increase mixing energy Sol_Supersaturation->Action_Mixing Verify Re-run assay and observe for precipitation Action_Serial_Dilution->Verify Action_Mixing->Verify Action_Lower_Conc Lower final concentration Sol_Thermodynamic->Action_Lower_Conc Action_Control_Temp Maintain constant temperature Sol_Thermodynamic->Action_Control_Temp Action_Check_Stability Assess compound stability Sol_Thermodynamic->Action_Check_Stability Action_Lower_Conc->Verify Action_Control_Temp->Verify Action_Check_Stability->Verify

Caption: Troubleshooting workflow for this compound precipitation.

Serine_Protease_Inhibition Mechanism of Competitive Inhibition of Serine Proteases by 2-Methylbenzamidine cluster_enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket (contains Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Positions substrate for cleavage Substrate Peptide Substrate (with Arginine/Lysine) Catalytic_Triad->Substrate Cleaves peptide bond Methylbenzamidine 2-Methylbenzamidine (Arginine Mimic) Methylbenzamidine->S1_Pocket Binds to (Competitive Inhibition) Substrate->S1_Pocket Normally binds to

Caption: Competitive inhibition of serine proteases by 2-Methylbenzamidine.

References

how to store 2-Methylbenzamidine Hydrochloride solutions effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the effective storage and handling of 2-Methylbenzamidine Hydrochloride solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

For long-term stability, the solid, crystalline form of this compound should be stored at room temperature in an inert atmosphere.[1] It is important to keep the container tightly sealed to protect it from moisture.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions using a dry, inert solvent. For long-term storage of stock solutions, it is advisable to use anhydrous organic solvents such as ethanol, DMSO, or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C for optimal stability. When preparing aqueous solutions, they should be made fresh for immediate use to minimize the risk of hydrolysis. It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for amidine-containing compounds like this compound in solution are hydrolysis of the amidine group and potential photodegradation. Hydrolysis can be more pronounced under acidic or basic conditions.

Q4: Can I store aqueous solutions of this compound?

Aqueous solutions of benzamidine hydrochloride are not recommended for storage for more than one day due to the risk of hydrolysis.[2] For experiments requiring an aqueous buffer, it is best to prepare the solution fresh from a stock solution in an organic solvent immediately before use.

Q5: How can I check if my this compound solution has degraded?

Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can help quantify the amount of intact this compound and detect the presence of any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results. Compound degradation due to improper storage or handling of the solution.Review storage conditions. Ensure stock solutions are stored at -20°C or -80°C and protected from light. Prepare aqueous working solutions fresh for each experiment.
Precipitate observed in the solution upon thawing. The compound may have low solubility in the chosen solvent at lower temperatures.Gently warm the solution and vortex to redissolve the compound completely before use. Consider preparing a more dilute stock solution.
Discoloration of the solution. This could indicate photodegradation or other chemical degradation.Discard the solution and prepare a fresh one. Ensure solutions are stored in amber vials or otherwise protected from light.
Loss of biological activity. The active compound has likely degraded.Prepare a fresh solution from solid material. Verify the purity and integrity of the solid compound if the issue persists.

Storage Condition Summary

Form Solvent Storage Temperature Duration Notes
SolidN/ARoom Temperature≥ 4 years[2]Store in a tightly sealed container in an inert atmosphere.[1]
Stock SolutionAnhydrous Ethanol, DMSO, DMF-20°C to -80°CUp to 6 monthsPurge solvent with an inert gas before preparing the solution. Store in tightly sealed vials.
Aqueous SolutionAqueous Buffers (e.g., PBS)2-8°C≤ 24 hoursPrepare fresh before each use. Not recommended for long-term storage.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Solution

This protocol outlines a forced degradation study to assess the stability of this compound in an aqueous solution under various stress conditions.[3][4][5]

Objective: To determine the stability of this compound in an aqueous solution and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 30 minutes.[3]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 30 minutes.[3]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of light in a photostability chamber.[4]

    • Control: Keep the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The mobile phase can be a mixture of acetonitrile and a phosphate buffer, with detection at an appropriate UV wavelength (e.g., 230 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

    • Identify and quantify any significant degradation products.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

References

addressing 2-Methylbenzamidine Hydrochloride interference in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential interference from this compound in various analytical methods.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing unexpected peaks or poor peak shape in my HPLC analysis when this compound is present in my sample matrix. What could be the cause and how can I resolve it?

Answer:

Interference from this compound in HPLC can manifest as extra peaks, peak tailing, or peak fronting. The potential causes and solutions are outlined below:

  • Co-elution: this compound or its related impurities may co-elute with your analyte of interest, leading to distorted or overlapping peaks.

    • Solution: Modify your chromatographic conditions to improve separation. This can include adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH), altering the gradient profile, or trying a column with a different stationary phase chemistry.

  • UV Absorbance: this compound is an aromatic amidine and exhibits UV absorbance. If your analyte is also detected by UV, this can lead to a high background signal or interfering peaks, especially at lower wavelengths.[1]

    • Solution: Select a detection wavelength where your analyte has strong absorbance but this compound has minimal absorbance. If this is not possible, consider using a more selective detector, such as a mass spectrometer (LC-MS).

  • Secondary Interactions: The basic nature of the amidine group can lead to interactions with residual silanols on silica-based columns, causing peak tailing.

    • Solution: Use an end-capped column or add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase. Adjusting the mobile phase pH can also help to control the ionization state of both the analyte and this compound, potentially improving peak shape.

Experimental Protocol: Optimizing HPLC Separation to Mitigate Interference

  • Method Scouting:

    • Run a gradient elution from low to high organic phase (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to determine the retention time of this compound and your analyte.

    • Evaluate different C18 columns from various manufacturers as they can have different surface chemistries.

    • If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase Modification:

    • pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) to alter the ionization and retention of this compound and your analyte.

    • Ion-Pairing: If analyzing polar analytes, consider adding an ion-pairing reagent to the mobile phase to improve retention and selectivity.

  • Sample Preparation:

    • If the concentration of this compound is high, consider a sample clean-up step such as solid-phase extraction (SPE) to remove it prior to HPLC analysis.

HPLC_Troubleshooting_Workflow start Start: HPLC Interference Observed coelution Potential Cause: Co-elution start->coelution uv_absorbance Potential Cause: UV Absorbance start->uv_absorbance secondary_interactions Potential Cause: Secondary Interactions start->secondary_interactions modify_chrono Solution: Modify Chromatographic Conditions coelution->modify_chrono sample_cleanup Solution: Sample Clean-up (SPE) coelution->sample_cleanup change_detector Solution: Change Detection Wavelength or Detector uv_absorbance->change_detector column_choice Solution: Use End-capped Column or Modify Mobile Phase secondary_interactions->column_choice

Mass Spectrometry (MS)

Question: I am seeing ion suppression or unexpected adducts in my mass spectrometry data when analyzing samples containing this compound. How can I address this?

Answer:

This compound can interfere with MS analysis through several mechanisms:

  • Ion Suppression: As a basic compound, this compound can be readily ionized in the MS source, competing with your analyte for ionization. This is particularly prevalent in electrospray ionization (ESI). This can lead to a significant decrease in the signal intensity of your analyte.

    • Solution:

      • Chromatographic Separation: Ensure baseline separation of your analyte from this compound using HPLC.[2] This prevents them from entering the MS source at the same time.

      • Sample Dilution: Diluting the sample can reduce the concentration of this compound, thereby lessening its ion-suppressing effect.

      • Sample Clean-up: Employ solid-phase extraction (SPE) to remove this compound before analysis.[3]

  • Adduct Formation: this compound may form adducts with your analyte or with mobile phase components, leading to unexpected ions in your mass spectrum.

    • Solution: Scrutinize your mass spectra for peaks corresponding to [M + 2-Methylbenzamidine + H]+ or other potential adducts. Optimizing the MS source conditions (e.g., declustering potential, cone voltage) can sometimes help to minimize in-source adduct formation.

  • Interference from Protease Inhibitor Cocktails: If this compound is part of a protease inhibitor cocktail, other components of the cocktail can also interfere with MS analysis.[2]

    • Solution: Whenever possible, use a purified form of your protein of interest or perform a buffer exchange to remove the protease inhibitors before MS analysis.

MS_Troubleshooting_Logic start Start: MS Interference (Ion Suppression/Adducts) check_separation Is Analyte Chromatographically Separated from Interference? start->check_separation improve_separation Action: Optimize HPLC Method check_separation->improve_separation No check_concentration Is Interference Concentration High? check_separation->check_concentration Yes improve_separation->check_concentration dilute_or_cleanup Action: Dilute Sample or Perform SPE Clean-up check_concentration->dilute_or_cleanup Yes check_adducts Are Unexpected Adducts Present? check_concentration->check_adducts No dilute_or_cleanup->check_adducts optimize_source Action: Optimize MS Source Conditions check_adducts->optimize_source Yes end Interference Mitigated check_adducts->end No optimize_source->end

Enzymatic Assays

Question: My enzymatic assay results are inconsistent or show unexpected inhibition when this compound is present. Why is this happening?

Answer:

This compound is a known competitive inhibitor of serine proteases, such as trypsin.[4][5] Its presence, even at low concentrations, can significantly impact the results of enzymatic assays involving these types of enzymes.

  • Competitive Inhibition: this compound binds to the active site of serine proteases, competing with the substrate. This will lead to an apparent decrease in the enzyme's activity.[6]

    • Solution:

      • Removal of the Inhibitor: If the goal is to measure the activity of an enzyme in a sample that also contains this compound, the inhibitor must be removed prior to the assay. This can be achieved through methods like dialysis, diafiltration, or size-exclusion chromatography.

      • Assay Validation: When developing an assay where this compound is a component of the sample matrix, it is crucial to validate the assay's performance in its presence. This includes determining the Ki (inhibition constant) of this compound for the enzyme .

  • Non-specific Interactions: At high concentrations, this compound may exhibit non-specific interactions with other proteins or assay components, leading to artifacts.

    • Solution: Run appropriate controls, including a sample matrix containing this compound but without the enzyme, to identify any background signal or non-specific effects.

ParameterBenzamidine (Trypsin Inhibition)Reference
Inhibition ModeCompetitive[5]
Ki (Inhibition Constant)11.2 µM[6]

Table 1: Kinetic parameters for benzamidine inhibition of trypsin-like serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of serine proteases. It binds reversibly to the active site of these enzymes, preventing the substrate from binding and thus inhibiting enzymatic activity.[7]

Q2: Can this compound interfere with protein quantification assays?

A2: While less common, high concentrations of this compound could potentially interfere with certain protein quantification assays, particularly those that rely on dye-binding (e.g., Bradford assay) if the compound interacts with the dye. It is always recommended to include a control with the same concentration of this compound in the buffer to account for any background absorbance.

Q3: How can I remove this compound from my protein sample before downstream analysis?

A3: Several methods can be used to remove small molecules like this compound from protein samples:

  • Dialysis: Effective for larger sample volumes.

  • Diafiltration/Buffer Exchange: Using ultrafiltration devices is a faster alternative to dialysis.

  • Size-Exclusion Chromatography (SEC): Provides good separation of proteins from small molecules.

  • Solid-Phase Extraction (SPE): Can be used to selectively retain and elute the protein of interest, leaving this compound behind.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is generally stable in aqueous solutions. However, prolonged storage at room temperature or at high pH may lead to hydrolysis of the amidine group. It is best to prepare fresh solutions or store stock solutions frozen.

Q5: Are there any alternatives to this compound that are less likely to cause interference?

A5: The choice of protease inhibitor depends on the specific application and the proteases you need to inhibit. Other serine protease inhibitors include aprotinin and phenylmethylsulfonyl fluoride (PMSF). However, each has its own potential for interference and mechanism of action (e.g., PMSF is an irreversible inhibitor). It is important to choose an inhibitor that is compatible with your downstream analytical methods. For mass spectrometry, there are commercially available "MS-safe" protease inhibitor cocktails that are designed to minimize interference.

References

minimizing non-specific binding of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the use of 2-Methylbenzamidine Hydrochloride in various experimental settings. Our primary focus is to offer strategies to minimize non-specific binding, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that is widely recognized as a competitive inhibitor of serine proteases.[1] Its chemical structure features a positively charged amidine group at physiological pH, which mimics the side chains of arginine and lysine. This allows it to bind to the active site of serine proteases, particularly at the S1 pocket which often has an aspartate residue, thereby preventing the binding and cleavage of the natural substrate.

Q2: What are the main drivers of non-specific binding for this compound?

The non-specific binding of this compound is primarily driven by two types of interactions stemming from its molecular structure:

  • Electrostatic Interactions: The amidine group is strongly basic and exists as a cation at physiological pH.[2] This positive charge can lead to non-specific binding to negatively charged molecules such as nucleic acids, acidic proteins, and cell membranes.[3]

  • Hydrophobic Interactions: The presence of the benzene ring and the methyl group introduces a degree of hydrophobicity to the molecule. This can cause it to interact non-specifically with hydrophobic pockets on proteins or lipid bilayers.

Q3: How can I determine if I have a non-specific binding issue with this compound in my assay?

To assess non-specific binding, it is crucial to include proper controls in your experimental design. A common approach is to measure the signal in the absence of the primary target. For example:

  • In an enzyme assay, you can measure the signal in the presence of a denatured enzyme or a control protein that should not bind the inhibitor.

  • In a cell-based assay, you could use a cell line that does not express the target protein.

A high signal in these control experiments is a strong indicator of non-specific binding.

Troubleshooting Guide: Minimizing Non-Specific Binding

High background signals and inconsistent results are common indicators of non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate these issues when working with this compound.

Initial Assessment and Strategy Selection

The first step in troubleshooting is to identify the likely cause of non-specific binding. Based on the chemical properties of this compound, both electrostatic and hydrophobic interactions should be considered. The following decision tree can guide you in selecting an appropriate strategy.

G Decision Tree for Minimizing Non-Specific Binding start High Non-Specific Binding Observed strategy Identify Primary Driver of Binding start->strategy electrostatic Electrostatic Interactions Suspected strategy->electrostatic Positively charged amidine group hydrophobic Hydrophobic Interactions Suspected strategy->hydrophobic Benzene ring and methyl group adjust_salt Increase Salt Concentration electrostatic->adjust_salt adjust_ph Adjust Buffer pH electrostatic->adjust_ph add_surfactant Add Non-ionic Surfactant hydrophobic->add_surfactant add_blocker Incorporate a Blocking Agent hydrophobic->add_blocker optimize Optimize and Validate adjust_salt->optimize adjust_ph->optimize add_surfactant->optimize add_blocker->optimize

Caption: A decision tree to guide the selection of strategies for minimizing non-specific binding.

Buffer Optimization Strategies

Optimizing the composition of your assay buffer is a critical step in reducing non-specific binding. The following table summarizes key buffer components and their recommended starting concentrations for optimization.

Buffer ComponentRecommended Starting RangeRationale
Salt (e.g., NaCl) 150 - 500 mMIncreasing ionic strength can shield electrostatic interactions between the positively charged amidine group and negatively charged surfaces.
pH 6.0 - 8.0The charge of both the compound and the target can be influenced by pH. Modifying the pH can alter electrostatic interactions.
Non-ionic Surfactant (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (v/v)These agents can disrupt weak, non-specific hydrophobic interactions.
Blocking Agent (e.g., Bovine Serum Albumin - BSA) 0.1% - 1% (w/v)BSA can bind to non-specific sites on surfaces and other proteins, preventing the binding of the test compound.
Experimental Workflow for Troubleshooting

A systematic approach is essential for effectively troubleshooting non-specific binding. The following workflow outlines a series of experiments to identify and mitigate the issue.

G Experimental Workflow for Troubleshooting Non-Specific Binding cluster_0 Phase 1: Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a1 Run Control Experiment (No Target) a2 Quantify Non-Specific Binding a1->a2 b1 Optimize Buffer Conditions (Salt, pH, Surfactant, Blocker) a2->b1 If NSB is high b2 Titrate Compound Concentration b1->b2 c1 Re-run Control Experiment b2->c1 c2 Confirm Reduction in Non-Specific Binding c1->c2 conclusion Assay Optimized c2->conclusion Proceed with Assay

Caption: A stepwise experimental workflow for identifying and minimizing non-specific binding.

Detailed Experimental Protocol: In-Vitro Protease Activity Assay

This protocol provides a general framework for a fluorogenic protease activity assay, incorporating steps to assess and minimize non-specific binding of this compound.

Materials:

  • Purified serine protease

  • Fluorogenic peptide substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorimeter

Protocol:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare the protease and substrate solutions in the assay buffer.

  • Assessment of Non-Specific Binding (Control Experiment):

    • To a set of wells, add the assay buffer and the inhibitor dilutions.

    • To these wells, add a control protein (e.g., BSA) at the same concentration as the protease instead of the active enzyme.

    • Add the fluorogenic substrate.

    • Incubate at the optimal temperature for the assay.

    • Measure the fluorescence signal over time. A significant increase in signal in the absence of the target protease indicates non-specific effects.

  • Inhibition Assay:

    • To the experimental wells, add the assay buffer and the inhibitor dilutions.

    • Add the purified serine protease and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence signal over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Subtract any background signal observed in the non-specific binding control wells.

    • Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value.

Hypothetical Signaling Pathway Inhibition

This compound, as a serine protease inhibitor, could potentially modulate various signaling pathways where proteases play a key regulatory role. For example, it could inhibit a protease responsible for activating a downstream signaling cascade.

G Hypothetical Signaling Pathway Inhibition cluster_0 Signaling Cascade receptor Receptor Activation protease Serine Protease (e.g., Trypsin-like) receptor->protease substrate Downstream Substrate protease->substrate response Cellular Response substrate->response inhibitor 2-Methylbenzamidine Hydrochloride inhibitor->protease Inhibition

Caption: Diagram illustrating the potential inhibitory action of this compound on a signaling pathway.

References

Technical Support Center: Overcoming Resistance to 2-Methylbenzamidine Hydrochloride Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 2-Methylbenzamidine Hydrochloride as a serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] It structurally mimics the natural substrates of these enzymes, binding to the active site and preventing the cleavage of target proteins. This inhibition is crucial in various research applications, including studies on enzyme kinetics, regulation, and in the development of therapeutic agents targeting diseases where serine protease activity is dysregulated, such as inflammation and cancer.[1]

Q2: My target serine protease is no longer being inhibited by this compound at previously effective concentrations. What are the potential causes?

Reduced or complete loss of inhibition can stem from several factors:

  • Enzyme Mutation: The most common cause of acquired resistance to enzyme inhibitors is a mutation in the target protein.[2] Alterations in the amino acid sequence of the serine protease's active site can reduce the binding affinity of this compound.

  • Increased Enzyme Expression: The cell or organism may be overproducing the target serine protease, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.

  • Alternative Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that bypass the need for the inhibited serine protease.

  • Inhibitor Degradation or Efflux: The experimental system (e.g., cell culture) might be degrading the inhibitor or actively pumping it out of the cells, reducing its effective concentration.

  • Incorrect Inhibitor Concentration: Errors in the preparation or storage of the this compound solution can lead to a lower than expected concentration.

Q3: How can I confirm if resistance to this compound has developed in my experimental model?

Confirmation of resistance typically involves a combination of biochemical and cellular assays. A key experiment is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A significant shift in the IC50 to a higher value in the suspected resistant model compared to the sensitive control is a strong indicator of resistance.

Troubleshooting Guide

Problem 1: Gradual or Sudden Loss of Inhibition

If you observe a decrease in the inhibitory effect of this compound over time, consider the following troubleshooting steps.

Table 1: Troubleshooting Loss of Inhibition

Potential Cause Suggested Solution Experimental Protocol
Incorrect Inhibitor Concentration Prepare a fresh stock solution of this compound. Verify the concentration using spectrophotometry if possible.See Protocol 1: Preparation and Verification of Inhibitor Stock Solution.
Enzyme Mutation Sequence the gene encoding the target serine protease in your resistant model to identify potential mutations in the active site.See Protocol 2: Sequencing of the Target Protease Gene.
Increased Enzyme Expression Quantify the expression level of the target serine protease in both sensitive and resistant models using techniques like Western blotting or quantitative PCR (qPCR).See Protocol 3: Western Blot Analysis of Target Protease Expression.
Alternative Pathway Activation Utilize pathway analysis tools or perform phosphoproteomics to identify upregulated signaling pathways in the resistant cells.This involves advanced techniques often requiring specialized facilities.
Problem 2: High Background Signal or Inconsistent Results in Inhibition Assays

Inconsistent results can obscure the true inhibitory effect. The following table provides guidance on refining your assay.

Table 2: Troubleshooting Inconsistent Assay Results

Potential Cause Suggested Solution
Improperly prepared reagents Ensure all buffers and solutions are at the correct pH and temperature.[3][4]
Assay conditions not optimal Re-evaluate the incubation times, temperature, and substrate concentration for your specific enzyme.[3]
Contaminants in the sample Purify your enzyme or use fresh cell lysates. Certain components of cell culture media or lysis buffers can interfere with the assay.[5]
Incorrect plate type or wavelength Use the appropriate microplate (e.g., black plates for fluorescence) and verify the correct wavelength settings on your plate reader.[3]

Experimental Protocols

Protocol 1: Preparation and Verification of Inhibitor Stock Solution
  • Preparation: Accurately weigh 10 mg of this compound (MW: 170.64 g/mol ) and dissolve it in 1 mL of sterile, nuclease-free water to create a 58.6 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Concentration Verification (Optional): The concentration of an aqueous solution can be estimated using a UV-Vis spectrophotometer. The absorbance maximum for similar benzamidine derivatives is typically around 230 nm. A standard curve with known concentrations should be generated for accurate quantification.

Protocol 2: Sequencing of the Target Protease Gene
  • RNA Extraction: Isolate total RNA from both the sensitive (parental) and suspected resistant cell lines using a commercially available RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: Amplify the coding sequence of the target serine protease gene from the cDNA using gene-specific primers.

  • Sequencing: Send the purified PCR product for Sanger sequencing to identify any mutations.

  • Analysis: Compare the sequence from the resistant cells to that of the sensitive cells to identify any amino acid changes, particularly within the enzyme's active site.

Protocol 3: Western Blot Analysis of Target Protease Expression
  • Protein Extraction: Lyse an equal number of cells from both sensitive and resistant lines in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target serine protease overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between sensitive and resistant samples.

Signaling Pathways and Experimental Workflows

G cluster_0 Standard Inhibition Pathway Inhibitor 2-Methylbenzamidine Hydrochloride InhibitedComplex Inhibited Protease-Inhibitor Complex Inhibitor->InhibitedComplex Binds to active site Protease Serine Protease (Active) Product Cleaved Product Protease->Product Cleaves Protease->InhibitedComplex Substrate Substrate Substrate->Product

Caption: Mechanism of this compound inhibition.

G cluster_1 Troubleshooting Workflow for Inhibition Loss Start Loss of Inhibition Observed CheckConc Verify Inhibitor Concentration and Integrity Start->CheckConc ConcOK Concentration OK? CheckConc->ConcOK PrepFresh Prepare Fresh Inhibitor Stock ConcOK->PrepFresh No SeqGene Sequence Target Protease Gene ConcOK->SeqGene Yes PrepFresh->Start Mutation Mutation Found? SeqGene->Mutation CheckExpr Quantify Protease Expression (Western/qPCR) Mutation->CheckExpr No StructuralAnalysis Structural Analysis/ Alternative Inhibitor Design Mutation->StructuralAnalysis Yes ExprUp Expression Upregulated? CheckExpr->ExprUp ConsiderAlt Investigate Alternative Signaling Pathways ExprUp->ConsiderAlt No IncreaseDose Increase Inhibitor Concentration ExprUp->IncreaseDose Yes

Caption: A logical workflow for troubleshooting resistance.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Methylbenzamidine Hydrochloride and Benzamidine Hydrochloride as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory efficacy of 2-Methylbenzamidine Hydrochloride and Benzamidine Hydrochloride against serine proteases. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting available quantitative data, outlining detailed experimental protocols for direct comparison, and discussing the structural basis of their inhibitory activity.

Introduction

Benzamidine hydrochloride is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] Its utility in preventing proteolysis during protein purification and in studying the function of serine proteases is widely documented. This compound, a derivative of benzamidine, is also recognized as a serine protease inhibitor. The introduction of a methyl group at the ortho position of the benzene ring is expected to alter its inhibitory potency and selectivity due to steric and electronic effects. This guide aims to provide a clear comparison of these two compounds based on available data and established principles of enzyme inhibition.

Quantitative Comparison of Inhibitory Potency

Quantitative data on the inhibitory constant (Ki) of Benzamidine Hydrochloride against several common serine proteases is available and summarized in the table below. Lower Ki values indicate a higher binding affinity and more potent inhibition.

Table 1: Inhibitory Constants (Ki) of Benzamidine Hydrochloride against Various Serine Proteases

EnzymeKi (µM)
Trypsin18.4 - 22.2
Plasmin350
Thrombin220

Structure-Activity Relationship and Theoretical Comparison

The inhibitory activity of benzamidine derivatives is influenced by substitutions on the benzene ring.[1][3] The binding of benzamidines to the active site of serine proteases is affected by factors such as hydrophobicity and electron-donating or withdrawing properties of the substituents.[1]

Benzamidine Hydrochloride: The unsubstituted phenyl ring of benzamidine fits into the S1 specificity pocket of trypsin-like proteases, where the positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin).

This compound: The addition of a methyl group at the ortho (2-position) of the benzene ring introduces a steric hindrance and alters the electronic properties of the ring. This modification could potentially:

  • Increase or Decrease Binding Affinity: The methyl group may lead to a more favorable hydrophobic interaction within the S1 pocket, potentially increasing potency. Conversely, the steric bulk might cause a conformational clash, reducing the binding affinity. The overall effect on Ki would depend on the specific topology of the enzyme's active site.

  • Alter Selectivity: The modified shape and electronic distribution of the inhibitor could change its relative affinity for different serine proteases, potentially leading to a different selectivity profile compared to the parent benzamidine.

A direct experimental comparison is necessary to definitively determine the effect of the 2-methyl substitution on inhibitory efficacy.

Experimental Protocols

To enable researchers to directly compare the efficacy of this compound and Benzamidine Hydrochloride, a detailed experimental protocol for a trypsin inhibition assay is provided below.

Protocol: Determination of Inhibitory Constant (Ki) for Trypsin

This protocol is designed to determine the Ki of a competitive inhibitor for trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • This compound

  • Benzamidine Hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 30% Acetic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

    • BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Benzamidine Hydrochloride in Tris-HCl buffer.

    • Working Solutions: On the day of the experiment, prepare serial dilutions of the trypsin, BAPNA, and inhibitor stock solutions in Tris-HCl buffer to the desired concentrations.

  • Assay Setup:

    • Set up reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

    • For each inhibitor, prepare a set of reactions with varying concentrations of the inhibitor and a fixed concentration of trypsin and BAPNA.

    • Include control reactions with no inhibitor.

    • A typical reaction mixture would consist of:

      • 50 µL of Tris-HCl buffer

      • 50 µL of inhibitor solution (or buffer for control)

      • 50 µL of trypsin solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 50 µL of BAPNA solution to each well.

  • Measurement of Activity:

    • Immediately place the microplate in a reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitroaniline, has a yellow color.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where:

      • [S] is the concentration of the substrate (BAPNA).

      • Km is the Michaelis-Menten constant for BAPNA with trypsin (this should be determined separately in the absence of an inhibitor).

Visualizing the Mechanism of Action and Experimental Workflow

Serine Protease Catalytic Mechanism

The following diagram illustrates the general catalytic mechanism of serine proteases, which involves a catalytic triad of serine, histidine, and aspartate residues. Both benzamidine and 2-methylbenzamidine act by competitively binding to the active site, preventing the substrate from accessing this catalytic machinery.

G cluster_0 Catalytic Triad Ser195 Serine-195 His57 Histidine-57 Ser195->His57 Proton transfer Tetrahedral_Intermediate Tetrahedral Intermediate Ser195->Tetrahedral_Intermediate Asp102 Aspartate-102 His57->Asp102 Stabilization Substrate Peptide Substrate Substrate->Ser195 Nucleophilic attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Product1 Product 1 (C-terminal peptide) Acyl_Enzyme->Product1 Release Product2 Product 2 (N-terminal peptide) Acyl_Enzyme->Product2 Release Water Water Water->Acyl_Enzyme Hydrolysis

Caption: Catalytic mechanism of a serine protease.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory constant (Ki) of a compound.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up Reactions (Varying Inhibitor Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 405 nm D->E F Calculate Initial Velocities E->F G Determine IC50 Value F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: Workflow for Ki determination.

Conclusion

Benzamidine Hydrochloride is a well-characterized serine protease inhibitor with known inhibitory constants against several key enzymes. While this compound is also known to inhibit serine proteases, a lack of publicly available quantitative data necessitates direct experimental comparison to determine its relative efficacy and selectivity. The provided experimental protocol offers a robust framework for researchers to conduct such a comparative analysis. The structural difference, a methyl group at the ortho position, is likely to influence its inhibitory profile, and understanding this difference is crucial for the rational selection of an inhibitor in specific research and drug development applications.

References

A Comparative Guide to 2-Methylbenzamidine Hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methylbenzamidine Hydrochloride with other commonly used serine protease inhibitors. The information presented herein is supported by experimental data and is intended to aid researchers in selecting the most appropriate inhibitor for their specific applications.

Introduction to Serine Protease Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, inflammation, and apoptosis. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important therapeutic targets. Serine protease inhibitors are molecules that bind to and block the activity of these enzymes. They are broadly classified as either reversible or irreversible inhibitors.

This compound belongs to the class of small molecule, reversible, competitive inhibitors. It is a derivative of benzamidine, a well-known inhibitor of trypsin-like serine proteases. The addition of a methyl group at the ortho position of the benzamidine ring can influence its binding affinity and selectivity towards different serine proteases.

Quantitative Comparison of Inhibitor Performance

The efficacy of a serine protease inhibitor is typically quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The following table summarizes the Ki values for Benzamidine Hydrochloride and other commonly used serine protease inhibitors against key serine proteases.

InhibitorTarget ProteaseKi Value (µM)Inhibition Type
Benzamidine Hydrochloride Trypsin21[3], 35[4]Reversible, Competitive
Thrombin220[4], 320[3]Reversible, Competitive
Plasmin350[4]Reversible, Competitive
Tryptase20[3]Reversible, Competitive
uPA97[3]Reversible, Competitive
Factor Xa110[3]Reversible, Competitive
AEBSF Trypsin~100 (IC50)Irreversible
Chymotrypsin~50 (IC50)Irreversible
Thrombin>1000 (IC50)Irreversible
Aprotinin Trypsin0.000006Reversible, Competitive
Plasmin0.001Reversible, Competitive
Chymotrypsin0.09Reversible, Competitive
Leupeptin Trypsin0.005Reversible, Competitive
Plasmin0.005Reversible, Competitive
Thrombin4.4Reversible, Competitive

Experimental Protocols

Determining the Inhibitory Constant (Ki) of a Serine Protease Inhibitor

This protocol outlines a general procedure for determining the Ki of a competitive inhibitor using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor stock solution (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a series of dilutions of the substrate in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer. The final enzyme concentration should be in the low nanomolar range and should result in a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration (Dixon plot). The Ki is determined from the intersection point of the lines, which corresponds to -Ki.

    • Alternatively, plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration and fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km (Km_app). Then, plot Km_app versus the inhibitor concentration ([I]). The slope of this line will be Km/Ki.

Visualizations

Signaling Pathway: The Blood Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. This pathway involves the sequential activation of a series of zymogens (inactive enzyme precursors) to their active serine protease forms.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates (with VIIIa) Tissue_Factor Tissue Factor (III) VIIa VIIa TF_VIIa TF-VIIa Complex Tissue_Factor->TF_VIIa VII VII VII->VIIa Activates VIIa->TF_VIIa TF_VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates (with Va) Thrombin Thrombin Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Thrombin->Fibrin Forms Clot Fibrinogen->Fibrin Cleaves

Caption: A simplified diagram of the intrinsic, extrinsic, and common pathways of the blood coagulation cascade.

Experimental Workflow: Serine Protease Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a serine protease.

Inhibition_Assay_Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Dispense Enzyme and Inhibitor into Microplate Wells A->B C Pre-incubate to Allow Enzyme-Inhibitor Binding B->C D Initiate Reaction by Adding Substrate C->D E Kinetic Measurement of Product Formation D->E F Data Analysis: Calculate Initial Velocities E->F G Determine Ki or IC50 F->G Inhibitor_Comparison cluster_reversible Reversible Inhibitors cluster_irreversible Irreversible Inhibitors Serine_Protease_Inhibitors Serine Protease Inhibitors cluster_reversible cluster_reversible Serine_Protease_Inhibitors->cluster_reversible cluster_irreversible cluster_irreversible Serine_Protease_Inhibitors->cluster_irreversible Small_Molecules Small Molecules Benzamidine_Derivatives Benzamidine Derivatives Small_Molecules->Benzamidine_Derivatives Leupeptin Leupeptin Small_Molecules->Leupeptin Polypeptides Polypeptides Aprotinin Aprotinin Polypeptides->Aprotinin AEBSF AEBSF Benzamidine Benzamidine HCl Benzamidine_Derivatives->Benzamidine Methylbenzamidine 2-Methylbenzamidine HCl Benzamidine_Derivatives->Methylbenzamidine cluster_reversible->Small_Molecules cluster_reversible->Polypeptides cluster_irreversible->AEBSF

References

Comparative Guide to the Inhibitory Activity of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of 2-Methylbenzamidine Hydrochloride against key serine proteases, contextualized with the performance of established alternative inhibitors. Due to the limited availability of direct quantitative inhibitory data for this compound in publicly accessible literature, this comparison leverages structure-activity relationship (SAR) principles derived from studies on substituted benzamidines to project its potential efficacy.

Introduction to this compound and Serine Protease Inhibition

This compound belongs to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a serine residue in their active site, play crucial roles in physiological processes such as digestion, blood coagulation, and tissue remodeling. Dysregulation of serine protease activity is implicated in various diseases, including cancer and inflammatory disorders, making them significant therapeutic targets.[3] Key serine proteases of interest include trypsin, plasmin, and urokinase-type plasminogen activator (uPA).

The core benzamidine structure mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[3] Substitutions on the benzene ring can modulate the inhibitor's potency and selectivity.[1][4] The presence of a methyl group at the 2-position in this compound is expected to influence its interaction with the target enzyme's active site.

Comparative Analysis of Inhibitory Activity

This section compares the known inhibitory activities of common serine protease inhibitors against the anticipated activity of this compound.

Data Presentation: Quantitative Comparison of Serine Protease Inhibitors

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for established serine protease inhibitors. These values provide a benchmark for evaluating the potential efficacy of this compound.

InhibitorTarget EnzymeKiIC50
Benzamidine Trypsin19 µM[5], 22.2 µM[6]-
Plasmin--
Amiloride Urokinase (uPA)7 µM[7]-
Tranexamic Acid Urokinase (uPA)-2.70 ± 0.11 mM[8]
Aprotinin Trypsin, Plasmin, Kallikrein-0.06 - 0.80 µM
p-Aminobenzamidine Urokinase (uPA)-Dose-dependent inhibition observed[9]
Pentamidine Plasmin2.1 ± 0.8 µM[10][11]-
4-substituted benzo[b]thiophene-2-carboxamidines (B428) Urokinase (uPA)0.53 µM[7][12]0.32 µM[7][12]
4-substituted benzo[b]thiophene-2-carboxamidines (B623) Urokinase (uPA)0.16 µM[7][12]0.07 µM[7][12]

Qualitative Assessment of this compound

Experimental Protocols

The following is a detailed methodology for a standard in vitro serine protease inhibition assay using a chromogenic substrate. This protocol can be adapted to evaluate the inhibitory activity of this compound and other compounds against various serine proteases.

Serine Protease Inhibition Assay (Chromogenic Method)

1. Materials and Reagents:

  • Purified serine protease (e.g., Trypsin, Plasmin, or Urokinase)
  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
  • This compound and other test inhibitors
  • Control inhibitor with known potency
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare Reagent Solutions:
  • Dissolve the serine protease in cold assay buffer to the desired working concentration.
  • Dissolve the chromogenic substrate in the assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.
  • Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO or water).
  • Create a series of dilutions of the inhibitor stock solutions in the assay buffer.
  • Assay Setup:
  • Add a fixed volume of the enzyme solution to each well of the 96-well plate.
  • Add varying concentrations of the inhibitor solutions to the respective wells. Include wells with no inhibitor (enzyme control) and wells with a known inhibitor (positive control).
  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for binding.
  • Enzymatic Reaction and Measurement:
  • Initiate the reaction by adding the chromogenic substrate solution to all wells.
  • Immediately place the microplate in a reader pre-warmed to the reaction temperature.
  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode at regular intervals for a set duration.
  • Data Analysis:
  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a suitable dose-response curve to determine the IC50 value.
  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.

Visualizing Experimental and Logical Workflows

Signaling Pathway of Serine Protease Inhibition

cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibitory Action Serine_Protease Serine_Protease Enzyme_Substrate_Complex Enzyme_Substrate_Complex Serine_Protease->Enzyme_Substrate_Complex Binds Inactive_Complex Inactive Enzyme-Inhibitor Complex Serine_Protease->Inactive_Complex Substrate Substrate Substrate->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Serine_Protease Products Products Enzyme_Substrate_Complex->Products Catalysis 2_Methylbenzamidine_HCl 2-Methylbenzamidine Hydrochloride 2_Methylbenzamidine_HCl->Inactive_Complex Binds to Active Site

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow for Inhibitor Validation

start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor Pre-incubation) reagent_prep->assay_setup reaction_init Reaction Initiation (Add Substrate) assay_setup->reaction_init kinetic_measurement Kinetic Measurement (Absorbance Reading) reaction_init->kinetic_measurement data_analysis Data Analysis (Calculate V₀ and % Inhibition) kinetic_measurement->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination ki_calculation Ki Calculation (Cheng-Prusoff Equation) ic50_determination->ki_calculation end End ki_calculation->end

Caption: Workflow for determining the inhibitory potency (IC50 and Ki) of a compound.

References

A Comparative Guide to the Specificity and Selectivity of 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Methylbenzamidine Hydrochloride and Serine Protease Inhibition

This compound belongs to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases.[1] These enzymes play a crucial role in a vast array of physiological processes, including digestion, blood coagulation, and immunity. The dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.

The inhibitory action of benzamidine and its derivatives stems from their ability to act as arginine mimetics. The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases, which have a conserved aspartate residue at the bottom.

Quantitative Comparison of Inhibitory Potency

While specific inhibitory constants (Kᵢ) for this compound are not available in published literature, the following table summarizes the Kᵢ values for the parent compound, Benzamidine, and other notable serine protease inhibitors, Nafamostat and Camostat, against a panel of key serine proteases. This data provides a valuable benchmark for the expected potency and selectivity of compounds within this class.

InhibitorTrypsinPlasminThrombinFactor XaTryptaseuPAtPA
2-Methylbenzamidine HCl N/AN/AN/AN/AN/AN/AN/A
Benzamidine HCl 21 µM[2]350 µM[3]320 µM[2]110 µM[2]20 µM[2]97 µM[2]750 µM[2]
Nafamostat mesylate Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor---
Camostat mesylate 1 nM (Kᵢ)[4]Potent inhibitorPotent inhibitor--86.4 nM (IC₅₀)[5]-
  • N/A: Data not available.

  • "-" indicates data not found in the searched literature.

  • Nafamostat is a broad-spectrum inhibitor of proteases including trypsin, plasmin, thrombin, and Factor Xa.[6]

  • Camostat is a potent inhibitor of trypsin and also inhibits plasmin and thrombin.[4][7]

Specificity and Selectivity Profile

This compound: As a substituted benzamidine, it is expected to exhibit competitive inhibition against trypsin-like serine proteases. The addition of a methyl group at the 2-position of the benzene ring may influence its binding affinity and selectivity profile compared to the parent benzamidine molecule. This substitution could lead to altered steric and electronic properties, potentially enhancing or reducing its interaction with the active sites of different proteases. However, without experimental data, its precise selectivity profile remains speculative.

Benzamidine Hydrochloride: As indicated in the table, benzamidine shows a preference for trypsin and tryptase over other serine proteases like plasmin, thrombin, and tPA.[2][3] Its micromolar Kᵢ values suggest moderate potency.

Nafamostat Mesylate: Nafamostat is a potent, broad-spectrum serine protease inhibitor.[6] It is known to inhibit a wide range of proteases involved in the coagulation and complement cascades.

Camostat Mesylate: Camostat is a highly potent inhibitor of trypsin, with a Kᵢ value in the nanomolar range.[4] It also demonstrates inhibitory activity against other serine proteases, including plasmin and thrombin.[7]

Experimental Protocols

Serine Protease Inhibition Assay (Competitive Inhibition)

This protocol outlines a general method for determining the inhibitory constant (Kᵢ) of a competitive inhibitor against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor stock solution (e.g., this compound dissolved in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of inhibitor dilutions in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or buffer for control wells.

      • Enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader. Collect data at regular intervals for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Visualizing the Role of Serine Proteases: The Coagulation Cascade

Serine proteases are central to the blood coagulation cascade, a complex signaling pathway leading to the formation of a fibrin clot. Inhibition of key proteases in this pathway, such as thrombin and Factor Xa, is a common strategy for anticoagulant therapies.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Complexes with VII Factor VII VII->VIIa Activated by TF complex VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot Cross-linking (FXIIIa) Inhibitors Serine Protease Inhibitors (e.g., 2-Methylbenzamidine) Inhibitors->Xa Inhibit Inhibitors->Thrombin Inhibit

References

Comparative Analysis: 2-Methylbenzamidine Hydrochloride vs. PMSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A crucial step in many biochemical and therapeutic development workflows is the inhibition of serine proteases to prevent protein degradation.[1] Among the myriad of available inhibitors, Phenylmethylsulfonyl fluoride (PMSF) is a classic and widely used option, while 2-Methylbenzamidine hydrochloride represents a class of reversible inhibitors. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between 2-Methylbenzamidine and PMSF lies in their mechanism of inhibition.

  • This compound: As a benzamidine derivative, this compound acts as a reversible competitive inhibitor . It mimics the structure of arginine and lysine side chains, allowing it to bind non-covalently to the active site of trypsin-like serine proteases. This binding event physically blocks the substrate from accessing the catalytic triad, thereby preventing proteolysis. Because the binding is reversible, enzyme activity can be restored by removing the inhibitor, for instance, through dialysis.

  • Phenylmethylsulfonyl fluoride (PMSF): In contrast, PMSF is an irreversible inhibitor .[1][2] It covalently modifies the highly reactive serine residue within the active site of the protease.[2] The process, known as sulfonylation, involves a nucleophilic attack from the serine's hydroxyl group on the sulfur atom of PMSF, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[2] This permanent modification renders the enzyme catalytically inactive.[2]

G cluster_rev 2-Methylbenzamidine (Reversible) cluster_irrev PMSF (Irreversible) E1 Active Serine Protease EI1 Non-covalent Enzyme-Inhibitor Complex (Inactive) E1->EI1 + Inhibitor I1 2-Methyl- benzamidine EI1->E1 - Inhibitor E2 Active Serine Protease EI2 Covalent Sulfonyl-Enzyme Adduct (Inactive) E2->EI2 + Inhibitor (Sulfonylation) I2 PMSF

Caption: Comparative mechanisms of serine protease inhibition.

Performance and Properties: A Head-to-Head Comparison

The choice between these inhibitors often comes down to practical considerations of their performance, stability, and handling.

FeatureThis compoundPhenylmethylsulfonyl fluoride (PMSF)
Inhibition Type Reversible, CompetitiveIrreversible, Covalent Modifier[1][2]
Target Specificity Primarily trypsin-like serine proteasesBroad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[3][4]
Aqueous Stability Generally stable in aqueous solutionsHighly unstable in aqueous solutions; hydrolysis is pH-dependent[4][5][6]
Half-life (aq., 25°C) Stable~55 minutes at pH 7.5; ~35 minutes at pH 8.0[6][7]
Toxicity Lower toxicityHighly toxic and corrosive; requires careful handling[8][9][10]
Common Use Cases Affinity chromatography, studies requiring enzyme activity recoveryProtein extraction, cell lysis, preventing proteolysis in crude extracts[1][3][4]

Quantitative Data Summary

InhibitorTarget ProteaseIC50 / Inhibition Data
Benzamidine (parent compound)Trypsin-like serine proteases(120 ± 20) µM[11]
PMSFChymotrypsinHalf-time for inhibition at 1mM is 2.8 seconds[5]
PMSFTrypsinHalf-time for inhibition at 1mM is 237 seconds[5]
PMSFNeutrophil ElastaseHalf-time for inhibition at 1mM is 33 seconds[5]
PMSFGeneral Effective Concentration0.1 - 1.0 mM[3][4]

Experimental Protocols

Protocol 1: General Serine Protease Inhibition Assay

This protocol provides a generalized method to determine the inhibitory effect of a compound using a chromogenic substrate.

Objective: To measure the IC50 value of an inhibitor against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitor stock solutions (2-Methylbenzamidine HCl in water; PMSF in anhydrous ethanol or isopropanol)[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the serine protease to a working concentration in the assay buffer.

    • Prepare a serial dilution of the inhibitor in the assay buffer. For PMSF, add it to the buffer immediately before use due to its instability.[7]

    • Dissolve the substrate in the assay buffer to a working concentration (typically at or near its Km value).

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of solvent (the same used for the inhibitor) to "no inhibitor" control wells.

    • Add 160 µL of the serine protease solution to all wells except the "blank" wells.

    • Add 180 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

G start Start reagents Prepare Reagents (Enzyme, Inhibitor Dilutions, Substrate) start->reagents setup Set up 96-Well Plate (Inhibitor + Enzyme) reagents->setup preincubate Pre-incubate at 37°C (15-30 min) setup->preincubate reaction Initiate Reaction (Add Substrate) preincubate->reaction measure Measure Absorbance Over Time reaction->measure analyze Calculate Velocities & % Inhibition measure->analyze ic50 Determine IC50 analyze->ic50 end End ic50->end

Caption: Workflow for determining inhibitor IC50 values.

Choosing the Right Inhibitor

The selection between 2-Methylbenzamidine and PMSF is dictated by the experimental goals.

  • Choose this compound when:

    • The experiment requires the recovery of enzyme activity (e.g., after affinity purification).

    • A lower toxicity reagent is preferred.

    • The target is a known trypsin-like serine protease.

  • Choose PMSF when:

    • Complete and permanent inactivation of a broad range of serine proteases is necessary, such as in preparing cell lysates for downstream applications like Western blotting or immunoprecipitation.[1][4]

    • The short half-life in aqueous buffer is manageable and the inhibitor can be added fresh just before lysis.[7]

    • Cost is a primary consideration, as PMSF is generally inexpensive.[8]

References

Comparative Analysis of 2-Methylbenzamidine Hydrochloride Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Cross-Reactivity Profile of 2-Methylbenzamidine Hydrochloride with Various Enzymes for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound is a small molecule inhibitor known to target serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. Understanding the selectivity and cross-reactivity of inhibitors like this compound is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy.

Comparative Inhibition Data

Due to the limited availability of specific cross-reactivity data for this compound, the following table summarizes the inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower value indicating greater potency. This data serves as a surrogate to estimate the potential inhibitory profile of its 2-methyl derivative.

EnzymeCommon Substrate(s)InhibitorKi (µM)
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)Benzamidine35[1]
PlasminD-Valyl-Leucyl-Lysine-p-Nitroanilide (S-2251)Benzamidine350[1]
ThrombinChromogenic substrates like S-2238Benzamidine220[1]

Note: The data presented is for the parent compound benzamidine. The presence of a methyl group in this compound may influence its potency and selectivity for these and other enzymes. Researchers are strongly encouraged to perform their own in vitro assays to determine the specific inhibition constants for this compound.

Experimental Protocols

To facilitate the independent evaluation of this compound, a detailed experimental protocol for a common serine protease inhibition assay is provided below. This protocol can be adapted for various serine proteases and chromogenic substrates.

Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol outlines the steps to determine the inhibitory potential of a compound against a serine protease, such as trypsin, using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). The cleavage of BAPNA by the enzyme releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Purified serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate (e.g., BAPNA)

  • Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO or water)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • A fixed volume of assay buffer.

      • A fixed volume of the inhibitor dilution (or solvent control).

      • A fixed volume of the enzyme solution.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a fixed volume of the chromogenic substrate solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.[2] Readings can be taken at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against a serine protease.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add to Plate Reaction Initiate Reaction with Substrate Incubation->Reaction Add Substrate Measurement Measure Absorbance (405 nm) Reaction->Measurement Monitor Analysis Calculate IC50 and Ki Measurement->Analysis Process Data

Fig. 1: Experimental workflow for serine protease inhibition assay.

Potential Signaling Pathway Involvement

Serine proteases, particularly trypsin-like enzymes, can activate specific signaling pathways through the cleavage and activation of Protease-Activated Receptors (PARs).[4][5] For instance, trypsin is a known activator of PAR-2.[5] The inhibition of such proteases by compounds like this compound could potentially modulate these signaling cascades. The diagram below illustrates a simplified representation of a PAR-mediated signaling pathway that could be influenced by a serine protease inhibitor.

Signaling_Pathway Inhibitor 2-Methylbenzamidine Hydrochloride Protease Serine Protease (e.g., Trypsin) Inhibitor->Protease Inhibits PAR Protease-Activated Receptor (PAR) Protease->PAR Cleaves & Activates G_Protein G-Protein Activation PAR->G_Protein Signaling Downstream Signaling Cascades (e.g., PI3K, ERK1/2) G_Protein->Signaling Response Cellular Response (e.g., Inflammation, Barrier Function) Signaling->Response

Fig. 2: Potential signaling pathway modulated by a serine protease inhibitor.

Conclusion

This guide provides a foundational understanding of the potential cross-reactivity of this compound with serine proteases, based on data from its parent compound, benzamidine. The provided experimental protocol and workflow diagrams offer a practical framework for researchers to conduct their own detailed investigations. Further studies are essential to elucidate the precise inhibitory profile and mechanism of action of this compound to fully assess its therapeutic potential.

References

2-Methylbenzamidine Hydrochloride: A Comparative Performance Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical determinant of experimental success. 2-Methylbenzamidine Hydrochloride has emerged as a noteworthy reagent in biochemical research and pharmaceutical applications, primarily recognized for its role as a serine protease inhibitor.[1] This guide provides a comparative analysis of its performance, contextualized with established alternatives, and furnishes detailed experimental protocols to empower researchers in their laboratory investigations.

Quantitative Comparison of Serine Protease Inhibitors

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, a comparative analysis can be initiated by examining its parent compound, benzamidine, alongside other widely used serine protease inhibitors. The addition of a methyl group to the benzamidine structure is anticipated to alter its binding affinity and selectivity, a hypothesis that necessitates empirical validation through direct experimentation.

The inhibitory potency of these compounds is commonly expressed by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher binding affinity and, consequently, a more potent inhibitor.

Table 1: Comparison of Inhibition Constants (Kᵢ) for Various Serine Protease Inhibitors

InhibitorTarget ProteaseKᵢ (µM)
BenzamidineTrypsin22.2[2]
BenzamidineThrombinVaries with pH[3]
BenzamidinePlasminVaries with pH[3]
AprotininTrypsin~0.00006
AprotininPlasmin~0.001
LeupeptinTrypsin~0.05
LeupeptinPlasmin~0.4
AEBSF (Pefabloc SC)Trypsin~100
AEBSF (Pefabloc SC)Thrombin~50

Note: Kᵢ values can vary depending on experimental conditions such as pH, temperature, and the substrate used.

Experimental Protocols

To facilitate the independent evaluation of this compound and other inhibitors, a detailed, adaptable experimental protocol for determining the inhibition constant (Kᵢ) is provided below. This method utilizes a chromogenic substrate, which releases a colored product upon enzymatic cleavage, allowing for spectrophotometric monitoring of the reaction rate.

Protocol: Determination of Inhibition Constant (Kᵢ) for a Serine Protease Inhibitor

Materials:

  • Serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound or other inhibitor of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors if necessary

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should be sufficient to yield a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Prepare a stock solution of this compound in the appropriate solvent (assay buffer or DMSO). Create a series of dilutions from this stock solution to achieve a range of inhibitor concentrations for the assay.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the serine protease solution to each well.

    • Add varying concentrations of the inhibitor solution to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells simultaneously.

    • Immediately place the microplate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the reaction velocities against the corresponding inhibitor concentrations.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. The Kₘ should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Signaling Pathway and Experimental Workflow

Serine proteases are integral to numerous physiological processes, most notably the blood coagulation cascade. This pathway involves a series of zymogen activations, where one serine protease cleaves and activates the next in the cascade, culminating in the formation of a fibrin clot. Inhibitors of these proteases, such as antithrombin, play a crucial role in regulating this process to prevent excessive clotting.

A simplified diagram of the blood coagulation cascade.

The experimental workflow for assessing a novel inhibitor's efficacy within this pathway would involve measuring its impact on the activity of key serine proteases such as Thrombin (Factor IIa) and Factor Xa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock (2-Methylbenzamidine HCl) Incubation Incubate Enzyme with Inhibitor Inhibitor_Prep->Incubation Enzyme_Prep Prepare Protease Solution (e.g., Thrombin) Enzyme_Prep->Incubation Substrate_Prep Prepare Chromogenic Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Absorbance Over Time Reaction->Measurement Velocity_Calc Calculate Initial Velocities Measurement->Velocity_Calc IC50_Det Determine IC50 Velocity_Calc->IC50_Det Ki_Calc Calculate Ki IC50_Det->Ki_Calc

Workflow for determining the inhibition constant (Ki).

References

A Head-to-Head Comparison of 2-Methylbenzamidine Hydrochloride and AEBSF for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the effective inhibition of serine proteases is paramount for preserving protein integrity and studying enzymatic pathways. This guide provides a detailed, data-driven comparison of two common serine protease inhibitors: 2-Methylbenzamidine Hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (via Benzamidine proxy)AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)
Inhibition Mechanism Reversible, CompetitiveIrreversible
Primary Targets Trypsin, Thrombin, Plasmin, and other trypsin-like serine proteases.[1][2]Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein.[3][4][5]
Solubility Soluble in water.[1]Highly soluble in water (200 mg/mL).[6]
Stability Sensitive to oxidation; fresh solutions recommended.[1]Stable in aqueous solutions at acidic to neutral pH; less stable above pH 7.5.[3]
Toxicity Data not readily available, but generally considered less toxic than organophosphates.Lower toxicity compared to PMSF and DFP.[7]

Quantitative Performance Data

Direct head-to-head experimental data for this compound is limited in publicly available literature. Therefore, data for its parent compound, benzamidine, is used as a proxy to provide a quantitative comparison. It is important to note that the methyl group in 2-Methylbenzamidine may influence its binding affinity and inhibitory potency. One study suggests that p-methylbenzamidine has a greater affinity for thrombin than benzamidine due to stronger electrostatic and hydrophobic interactions.[8]

For AEBSF, inhibitory activity is often reported as an IC50 value or as a second-order rate constant, reflecting its irreversible mechanism.

Target ProteaseThis compound (Benzamidine Ki)AEBSF (IC50 / Rate Constant)
Trypsin 22.2 µM[9]< 15 µM (IC50) / 14.0 (Comparative Rate Constant)[7]
Thrombin 220 µM[10]1.62 (Comparative Rate Constant)[7]

Note: Ki (inhibition constant) represents the concentration of a reversible inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. IC50 (half-maximal inhibitory concentration) for an irreversible inhibitor is time-dependent and reflects the concentration of inhibitor that reduces enzyme activity by 50% under specific experimental conditions. Comparative rate constants are relative measures of inhibition speed.

Mechanism of Action

This compound functions as a reversible competitive inhibitor . As a structural analog of arginine, its amidinium group interacts with the aspartate residue in the S1 pocket of trypsin-like serine proteases, preventing the substrate from binding to the active site. This interaction is reversible, meaning the inhibitor can dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor concentration is reduced.[11][12]

AEBSF , on the other hand, is an irreversible inhibitor . Its sulfonyl fluoride moiety covalently modifies the hydroxyl group of the catalytic serine residue in the active site of the protease. This forms a stable sulfonyl-enzyme complex, permanently inactivating the enzyme.[6]

dot

cluster_reversible 2-Methylbenzamidine HCl (Reversible) cluster_irreversible AEBSF (Irreversible) E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_rev Enzyme-Inhibitor Complex E->EI_rev + I S Substrate I_rev 2-Methylbenzamidine ES->E - S P Products ES->P k_cat EI_rev->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI_irr Initial Enzyme-Inhibitor Complex E2->EI_irr + I S2 Substrate I_irr AEBSF ES2->E2 - S P2 Products ES2->P2 k_cat E_inact Inactive Enzyme EI_irr->E_inact k_inact

Caption: Mechanisms of reversible and irreversible serine protease inhibition.

Experimental Protocols

The following are generalized protocols for determining the inhibitory constants of reversible and irreversible inhibitors. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme and inhibitor being studied.

Determining the Inhibition Constant (Ki) of a Reversible Inhibitor (e.g., this compound)

Principle: The Ki of a competitive inhibitor is determined by measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Create serial dilutions of the substrate and this compound in the assay buffer.

  • Enzyme Preparation: Dilute the enzyme to a working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Pre-incubate for a short period (e.g., 5 minutes) at the desired temperature.

  • Initiate Reaction: Add the substrate at various concentrations to initiate the reaction.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

    • The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Determining the IC50 and Inactivation Rate (kinact/KI) of an Irreversible Inhibitor (e.g., AEBSF)

Principle: The potency of an irreversible inhibitor is characterized by its IC50 value and the second-order rate constant of inactivation (kinact/KI). The IC50 is determined by measuring the remaining enzyme activity after incubation with various concentrations of the inhibitor for a fixed time.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate

  • Assay buffer

  • AEBSF stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of AEBSF in the assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and AEBSF at various concentrations. Incubate for a defined period (e.g., 15, 30, 60 minutes) at a constant temperature.

  • Measure Residual Activity: Add a high concentration of the substrate to the wells to initiate the reaction. The substrate concentration should be saturating to ensure the measured rate is proportional to the amount of active enzyme remaining.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over a short period.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine kinact and KI, progress curves of the enzymatic reaction in the presence of different inhibitor concentrations are monitored continuously. The observed rate constants of inactivation (kobs) are then plotted against the inhibitor concentration.

dot

cluster_workflow Inhibitor Comparison Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitors) setup Set up Reactions in Microplate (Varying Inhibitor Concentrations) prep->setup incubate Pre-incubate Enzyme and Inhibitor setup->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Reaction Rate (Absorbance/Fluorescence) initiate->measure analyze Data Analysis (Calculate Ki or IC50) measure->analyze compare Compare Inhibitory Potency analyze->compare

Caption: Experimental workflow for comparing protease inhibitor efficacy.

Conclusion

The choice between this compound and AEBSF depends critically on the experimental goals.

This compound is a suitable choice when reversible inhibition is desired. Its competitive mechanism allows for the potential recovery of enzyme activity, which can be advantageous in applications where temporary protease inhibition is needed. However, its efficacy relative to AEBSF against a broad range of serine proteases may be lower, and fresh solutions should be prepared due to its sensitivity to oxidation.

AEBSF is a potent, irreversible inhibitor that offers broad-spectrum activity against many common serine proteases. Its high solubility in aqueous solutions and lower toxicity compared to other irreversible inhibitors like PMSF make it a convenient and safer option for applications requiring complete and sustained inactivation of serine proteases, such as in cell lysis for protein extraction and purification.[6]

For researchers in drug development, the differing mechanisms of action are a key consideration. Reversible inhibitors like 2-Methylbenzamidine may offer a different pharmacokinetic and pharmacodynamic profile compared to the permanent inactivation provided by irreversible inhibitors like AEBSF. The supporting experimental data and detailed protocols provided in this guide should empower researchers to make an informed decision based on the specific requirements of their studies.

References

Evaluating the Cost-Effectiveness of 2-Methylbenzamidine Hydrochloride in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biomedical research and drug discovery, the selection of appropriate chemical tools is paramount to the success and efficiency of experimental endeavors. This guide provides a comprehensive cost-effectiveness analysis of 2-Methylbenzamidine Hydrochloride, comparing its performance and pricing with established alternatives in its primary applications. This objective comparison, supported by experimental data and detailed methodologies, aims to empower researchers to make informed decisions for their specific research needs.

I. Overview of this compound and Its Alternatives

This compound is a versatile small molecule primarily recognized for its activity as a serine protease inhibitor.[1] Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making their inhibitors valuable tools in various research areas, including inflammation, coagulation, and cancer.[1]

While this compound is a known serine protease inhibitor, the benzamidine scaffold is also a key pharmacophore in a prominent class of anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA damage repair pathways. Given this structural similarity, this guide will evaluate this compound in the context of both its established role as a serine protease inhibitor and its potential, though less documented, role as a PARP inhibitor.

For comparison, we will focus on a panel of well-characterized and widely used PARP inhibitors in the research setting:

  • Olaparib

  • Rucaparib

  • Talazoparib

  • Niraparib

  • Veliparib

These compounds are established PARP inhibitors with extensive data on their performance in various assays, providing a solid baseline for comparison.

II. Performance Comparison: Potency and Efficacy

The performance of an inhibitor is a critical factor in its utility for research. For both serine proteases and PARP enzymes, the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key metrics of potency. A lower value indicates a more potent inhibitor.

As a Serine Protease Inhibitor:

As a PARP Inhibitor:

Despite the structural resemblance to the core of many PARP inhibitors, extensive searches of scientific literature and chemical databases did not yield specific IC50 or Ki values for this compound against PARP enzymes. This lack of quantitative data makes a direct performance comparison with established PARP inhibitors challenging. The presence of the benzamide pharmacophore suggests potential interaction, but without experimental validation, its potency remains unknown.[2]

Performance of Alternative PARP Inhibitors:

In contrast, the alternative PARP inhibitors have been extensively characterized. The following table summarizes their reported potencies against PARP1, the primary target for this class of inhibitors.

InhibitorPARP1 IC50 (nM)
Olaparib1.9
Rucaparib1.4
Talazoparib0.57
Niraparib3.8
Veliparib4.7

Note: IC50 values can vary depending on the specific assay conditions.[3]

III. Cost-Effectiveness Analysis

For researchers, the cost of reagents is a significant consideration. To facilitate a cost-effectiveness comparison, the approximate research-grade prices of this compound and the alternative PARP inhibitors have been compiled and normalized to a price per milligram.

CompoundApproximate Price per mg (USD)
This compound$1.97
Olaparib~$0.47 - $69.95 (Varies significantly by supplier and quantity)
Rucaparib~$4.65
Talazoparib~$55.00
Niraparib~$75.51 (based on 100mg capsule price)
Veliparib~$2.87

Note: Prices are subject to change and may vary between suppliers and purchase volumes. The price for Olaparib shows a particularly wide range. Researchers should obtain quotes from multiple vendors for the most accurate pricing.

Analysis:

Based on the available data, this compound is a relatively inexpensive compound on a per-milligram basis compared to the established PARP inhibitors, with the exception of some bulk-priced Olaparib offerings. However, a simple price comparison is insufficient for a true cost-effectiveness evaluation. The critical missing piece of information is the potency of this compound as a PARP inhibitor.

If, for instance, its IC50 for PARP1 were in the micromolar range (as is common for many fragment-like inhibitors), a significantly higher concentration would be required to achieve the same level of inhibition as the nanomolar-potency alternatives. This would dramatically increase the effective cost of using this compound in a PARP-inhibition experiment, potentially making it less cost-effective than the more potent, albeit more expensive per milligram, alternatives.

IV. Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

A. PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay is a common method to determine the IC50 of a potential PARP inhibitor.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., nicked calf thymus DNA)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Biotinylation: Add biotinylated NAD+ to each well and incubate for an additional hour at 37°C.

  • Washing: Wash the plate three times with the wash buffer to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate at room temperature for 30 minutes.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • Glass coverslips or imaging plates

  • DNA damaging agent (e.g., H2O2)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto coverslips or imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour).

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Fixation and Permeabilization: Fix the cells with the fixative, followed by permeabilization with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding with the blocking buffer.

  • Antibody Incubation: Incubate the cells with the primary antibody against PAR, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells.

  • Data Analysis: Compare the PAR signal intensity in compound-treated cells to that of the vehicle-treated control to determine the extent of PARP inhibition.

V. Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSBs lead to Repair_proteins DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_proteins recruits SSB_Repair SSB Repair Repair_proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Mechanism of Action of PARP Inhibitors and Synthetic Lethality.

Experimental_Workflow_PARP_Assay start Start prepare_reagents Prepare Reagents (Enzyme, DNA, NAD+, Buffers) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction prepare_compounds->setup_reaction incubate Incubate at 37°C setup_reaction->incubate add_biotin_nad Add Biotinylated NAD+ incubate->add_biotin_nad incubate2 Incubate at 37°C add_biotin_nad->incubate2 wash Wash Plate incubate2->wash add_streptavidin_hrp Add Streptavidin-HRP wash->add_streptavidin_hrp incubate3 Incubate at Room Temp add_streptavidin_hrp->incubate3 wash2 Wash Plate incubate3->wash2 add_tmb Add TMB Substrate wash2->add_tmb read_absorbance Read Absorbance at 450 nm add_tmb->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for a Colorimetric PARP1 Enzymatic Inhibition Assay.

VI. Conclusion and Recommendations

This compound is an economically priced chemical that is well-established as a serine protease inhibitor. Its structural similarity to the benzamide core of PARP inhibitors suggests a potential for dual activity. However, the current lack of publicly available data on its PARP inhibitory potency is a major limitation for its direct application in PARP-focused research.

For researchers studying serine proteases: this compound may represent a cost-effective tool, although its specific inhibitory profile should be experimentally determined for the protease of interest.

For researchers investigating PARP biology: The established PARP inhibitors, despite their higher per-milligram cost, offer the significant advantages of well-defined and high potency, extensive characterization, and a wealth of comparative literature data. For reliable and reproducible results in PARP-centric assays, utilizing one of these validated compounds is strongly recommended.

Should a research group have the resources for chemical screening, evaluating the PARP inhibitory activity of this compound could be a worthwhile endeavor. If it is found to have even moderate potency, its low cost could make it an attractive starting point for the development of novel PARP inhibitors. However, for immediate use as a PARP inhibitor in a research setting, the established alternatives provide a more reliable and ultimately more cost-effective solution due to their high potency and well-documented performance.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzamidine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of 2-Methylbenzamidine Hydrochloride is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, ensuring the safety of researchers, scientists, and drug development professionals. All chemical waste is regulated and must be disposed of through established Environmental Health and Safety (EHS) programs; it should never be discarded in regular trash or poured down the drain.

Immediate Safety and Disposal Plan

Proper handling and disposal of this compound are critical to prevent skin and eye irritation and to ensure environmental protection. The following procedures outline the necessary steps for safe disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Waste Collection and Labeling
  • Container: Use a designated, leak-proof, and sealable container compatible with the chemical. The container should be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include the following information:

    • Full chemical name: "this compound"

    • EPA Hazardous Waste Code: U181

    • Signal Word: Warning

    • Hazard Statements: Causes skin irritation. Causes serious eye irritation.

    • Accumulation Start Date

    • Principal Investigator's Name and Contact Information

    • Laboratory Location (Building and Room Number)

Storage of Chemical Waste
  • Segregation: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Closure: Keep the container tightly closed except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.

Final Disposal Procedure
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.

  • Professional Disposal: The collected waste will be transported and disposed of by a licensed chemical waste disposal facility in accordance with federal, state, and local regulations.

Disposal of Empty Containers

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous solid waste.

Quantitative Data Summary

ParameterValueReference
EPA Hazardous Waste Code U181[1][2]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Storage Class Code 11 - Combustible Solids[4]

Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare a Labeled Hazardous Waste Container A->B C Place 2-Methylbenzamidine Hydrochloride Waste in Container B->C D Securely Seal the Container C->D E Store in a Designated, Well-Ventilated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Complete Waste Disposal Forms F->G H Scheduled Pickup by Licensed Waste Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylbenzamidine Hydrochloride

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is classified as an irritant.

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation or burns.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Hazard Data

The following table summarizes key hazard information for benzamidine hydrochloride, a closely related compound. This data should be considered indicative for this compound in the absence of specific data for the latter.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Toxicological Data Value Species
Intraperitoneal LD50580 mg/kgMouse

Operational Plan: Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form to prevent dust generation.[3]

  • Safety Stations: Ensure that a fully functional eye wash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work Area: Designate a specific area for handling the compound. The work surface should be clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

Required Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound. PPE creates a necessary barrier between the handler and the chemical.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should also be worn when there is a significant risk of splashing.[7][8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for any signs of damage before use and change them frequently.

    • Lab Coat: A long-sleeved, buttoned lab coat must be worn to protect the skin and personal clothing.[7]

  • Respiratory Protection:

    • If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation.[6][8]

The following diagram illustrates the logical workflow for preparing to handle the chemical.

A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Prepare Work Area (Clean Surface, Bench Paper) A->B C Select and Inspect PPE B->C D Don Lab Coat C->D E Don Respirator (if required) D->E F Don Eye and Face Protection E->F G Don Gloves F->G H Ready for Chemical Handling G->H

Figure 1. Pre-Handling Preparation Workflow
Step-by-Step Handling Procedure

  • Carefully weigh the desired amount of this compound, preferably within a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with the chemical tightly closed when not in use.[1]

  • Avoid any actions that could generate dust.[9]

  • After handling, decontaminate the work area.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, lab coat, and respirator (if used).

  • Wash hands thoroughly with soap and water after removing PPE.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: All solid waste of this compound and any solutions must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10] The label should read "Hazardous Waste: this compound".

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must also be disposed of in the solid hazardous waste container.

Container Management
  • Keep the waste container tightly sealed when not in use.[11]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[11]

Disposal of Empty Containers
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses may also need to be collected depending on local regulations.

Professional Disposal
  • Do not dispose of this compound down the drain or in the regular trash.[10]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

The following diagram outlines the disposal workflow.

A Segregate Waste (Chemical vs. Contaminated PPE) B Collect in Labeled Hazardous Waste Container A->B C Store Container Securely (Closed, Secondary Containment) B->C F Arrange for Professional Disposal (Contact EHS) C->F D Handle Empty Containers (Triple-Rinse) E Collect Rinsate as Hazardous Waste D->E E->F

Figure 2. Chemical Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzamidine Hydrochloride
Reactant of Route 2
2-Methylbenzamidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.